Boc-3-hydroxy-1-adamantyl-glycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H27NO5 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2R)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m0/s1 |
InChI Key |
UKCKDSNFBFHSHC-KHNNNQPQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-N-Boc-3-hydroxy-1-adamantyl-glycine is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the rigid, lipophilic adamantane cage with a glycine scaffold, make it a valuable building block in the synthesis of pharmacologically active compounds. Notably, it is a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The physicochemical properties of this molecule are critical determinants of its reactivity, purity, and ultimately, its suitability for pharmaceutical manufacturing. This guide provides a comprehensive overview of these properties, supported by experimental protocols and an analysis of the structural components that govern its behavior.
The adamantane moiety, a tricyclic hydrocarbon, imparts a high degree of rigidity and lipophilicity to the molecule.[3][4] This "lipophilic bullet" can enhance a drug's ability to penetrate biological membranes and can also serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[5] The N-tert-butoxycarbonyl (Boc) protecting group is a staple in peptide synthesis, valued for its stability under a wide range of conditions and its clean, acid-labile removal.[6][] The interplay of these structural features defines the physicochemical landscape of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure and elemental composition. These properties are the bedrock upon which our understanding of its behavior is built.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https-//pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11267340&t=l", imagescale=true, labelloc=b, label=""]; caption [label="Figure 1. Chemical Structure of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine.", fontsize=10]; }
Table 1: Core Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 361442-00-4 | [3][8] |
| Molecular Formula | C₁₇H₂₇NO₅ | [8] |
| Molecular Weight | 325.4 g/mol | [3][9] |
| Appearance | White to off-white crystalline solid | [8] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-hydroxy-1-adamantyl)acetic acid | [3] |
Spectroscopic and Physicochemical Data
A detailed understanding of a molecule's properties requires a combination of spectroscopic analysis and the determination of key physicochemical parameters. While much of the publicly available data for (S)-N-Boc-3-hydroxy-1-adamantyl-glycine is from predictive models, it provides a valuable starting point for experimental verification.
Table 2: Spectroscopic and Physicochemical Properties
| Parameter | Value (Predicted/Calculated) | Experimental Data/Notes | Source(s) |
| Melting Point | >230°C (decomposition) | Experimental confirmation is recommended. | [10] |
| Boiling Point | 497.3 ± 20.0 °C at 760 mmHg | Predicted value. | [9][10] |
| Density | 1.296 g/cm³ | Predicted value. | [9] |
| pKa | 3.93 ± 0.10 | Predicted for the carboxylic acid group. This value is influenced by the electron-withdrawing effects of the adjacent amide and the adamantyl cage. | [8] |
| XLogP3 | 2.68650 | A calculated measure of lipophilicity. The adamantane moiety is the primary contributor to this value. | [11] |
| Topological Polar Surface Area (TPSA) | 95.9 Ų | Calculated value, indicating the surface area of polar atoms. | [3][6] |
Solubility Profile
The solubility of a drug intermediate is a critical parameter that influences its purification, formulation, and biological absorption. (S)-N-Boc-3-hydroxy-1-adamantyl-glycine exhibits limited solubility in water and greater solubility in common organic solvents.[8]
-
Aqueous Solubility : The presence of both a carboxylic acid and a hydroxyl group provides some degree of hydrophilicity, but this is largely offset by the bulky, nonpolar adamantane cage and the tert-butyl group of the Boc protector. Its zwitterionic character at neutral pH can also limit aqueous solubility.
-
Organic Solvent Solubility : It is more soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[8] This is attributed to the ability of these solvents to solvate the polar functional groups of the molecule. Solubility in less polar solvents like chloroform is reported as slight, even with heating.[10]
Experimental Protocols
The following section details the methodologies for the experimental determination of the key physicochemical properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine. These protocols are designed to be self-validating and provide a framework for obtaining reliable and reproducible data.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive method for determining the melting point and thermal transitions of a crystalline solid. It can also provide information on purity and polymorphism.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to melting.
-
Observe for any other thermal events that may indicate polymorphism or decomposition.
-
dot graph "DSC_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Protocol 2: Spectroscopic Characterization (NMR and MS)
Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the structure and purity of a molecule.
Methodology:
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the adamantyl protons (typically in the range of 1.5-2.2 ppm), the glycine α-proton, the Boc group protons (a singlet around 1.4 ppm), and exchangeable protons from the hydroxyl and carboxylic acid groups.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methine carbons of the adamantane cage, and the carbons of the Boc group.
-
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in both positive and negative ion modes.
-
Data Analysis:
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
-
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine to a series of vials containing buffers at different pH values (e.g., pH 2, 5, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing:
-
Allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standards of known concentrations to quantify the solubility.
-
dot graph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Conclusion
The physicochemical properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine are a direct consequence of its unique molecular architecture. The adamantane cage provides lipophilicity and rigidity, while the protected amino acid moiety introduces polar functional groups that govern its solubility and reactivity. A thorough understanding and experimental determination of these properties are paramount for its effective use in the synthesis of high-purity pharmaceutical agents like Saxagliptin. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to characterize this important molecule and ensure its quality and suitability for its intended applications.
References
-
A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. [Link]
-
(S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340. PubChem. [Link]
-
Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. [Link]
-
(2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. PubChem. [Link]
-
Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. PMC. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Analytical Method Development and Validation of Antidiabetic Drugs by using RP-HPLC. ijarsct. [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORMULATION. AWS. [Link]
-
Analytical Method Development and Validation for the Ipragliflozine and Saxagliptin by using RP-HPLC in Pharmaceutical Dosage Forms as per ICH guidelines. Pharma Research Library. [Link]
-
Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC. [Link]
-
Liquid chromatography of adamantane derivatives. ResearchGate. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
BOC-3-Hydroxy-1-adamantyl-D-Glycine, CAS No. 361442-00-4. iChemical. [Link]
-
Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. [Link]
-
13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0235691). NP-MRD. [Link]
-
Descriptors for adamantane and some of its derivatives. ResearchGate. [Link]
-
(S)-N-Boc-3-hydroxyadamantylglycine. Suzhou Yulite. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Protein pKa calculations. Wikipedia. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. PubMed. [Link]
-
n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Boc-3-hydroxy-1-adamantyl-D-glycine | LGC Standards [lgcstandards.com]
- 3. (S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid | C17H27NO5 | CID 11723843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. BOC-3-Hydroxy-1-adamantyl-D-Glycine, CAS No. 361442-00-4 - iChemical [ichemical.com]
- 10. Boc-3-Hydroxy-1-adamantyl-D-glycine CAS#: 361442-00-4 [amp.chemicalbook.com]
- 11. echemi.com [echemi.com]
Boc-3-hydroxy-1-adamantyl-glycine CAS number and molecular weight.
Executive Summary
Boc-3-hydroxy-1-adamantyl-glycine is a high-value chiral building block, primarily utilized as the sterically demanding "anchor" in the synthesis of Saxagliptin (Onglyza), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus.[1]
Its adamantane core provides exceptional lipophilicity and metabolic stability, while the 3-hydroxy substitution introduces a critical polarity handle, optimizing the pharmacokinetic profile of the final drug candidate. This guide details the physicochemical properties, resolves common industry ambiguities regarding its CAS registry, and outlines the "Gold Standard" enzymatic synthesis route preferred in modern pharmaceutical manufacturing.[1]
Chemical Identity & Physicochemical Properties
There is significant ambiguity in commercial catalogs regarding the stereochemistry of this compound.[1] The (S)-enantiomer is the pharmacologically relevant intermediate for Saxagliptin.[1] The (R)-enantiomer (often labeled D-glycine) is frequently encountered as a reference standard or impurity.[1]
Core Specifications
| Property | Specification |
| Common Name | This compound |
| Systematic Name | (2S)-acetic acid |
| Molecular Formula | C₁₇H₂₇NO₅ |
| Molecular Weight | 325.40 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF; Sparingly soluble in Water |
| Purity Standard | ≥ 98.0% (HPLC), ≥ 99% ee (for Pharma Grade) |
CAS Registry Resolution
| Isomer / Form | CAS Number | Note |
| (S)-Isomer | 1334321-39-9 | Drug-Relevant Intermediate. Required for Saxagliptin synthesis. |
| (R)-Isomer | 361442-00-4 | Often labeled as "D-Glycine". Frequently cited in general catalogs. |
| Free Amino Acid | 709031-29-8 | The unprotected precursor: (S)-3-hydroxyadamantylglycine. |
Technical Note: Many suppliers list CAS 361442-00-4 for the generic or even the (S)-isomer due to historical database conflation. Always verify the Certificate of Analysis (CoA) for specific optical rotation or chiral HPLC retention times to ensure the correct enantiomer is procured.
Synthesis & Manufacturing Methodologies
The synthesis of this compound has evolved from classical Strecker synthesis (low yield, racemic) to Chemo-Enzymatic routes (high yield, enantiopure).[1] The enzymatic approach is currently the industry standard for Green Chemistry compliance.
Protocol A: Chemo-Enzymatic Route (Preferred)
This method utilizes Phenylalanine Dehydrogenase (PDH) to perform a reductive amination, converting the keto-acid precursor directly into the chiral amino acid with >99% ee.[1]
Workflow Logic:
-
Oxidation: 1-Adamantanecarboxylic acid is functionalized to the keto-acid.
-
Biocatalysis: The keto-acid is treated with PDH, Formate Dehydrogenase (FDH), and Ammonium Formate.[1]
-
Protection: The resulting free amine (CAS 709031-29-8) is Boc-protected.
Figure 1: Chemo-enzymatic synthesis workflow yielding high optical purity.
Applications in Drug Discovery (Saxagliptin)
The adamantyl-glycine moiety is the structural cornerstone of Saxagliptin. It fits into the S2 subsite of the DPP-4 enzyme. The hydroxyl group forms critical hydrogen bonds, enhancing potency compared to the non-hydroxylated adamantane analogs.
Mechanism of Utilization:
-
Coupling: this compound is coupled with methanoproline amide.
-
Dehydration: The amide is dehydrated to the nitrile (the "warhead" that covalently inhibits DPP-4).
-
Deprotection: The Boc group is removed to yield the active pharmaceutical ingredient (API).[1]
Figure 2: Role of the adamantyl-glycine fragment in the convergent synthesis of Saxagliptin.[1]
Handling & Stability Protocols
To maintain the integrity of the Boc-protecting group and the chiral center:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; protect from moisture.
-
Stability: Stable for >2 years if stored properly. Avoid exposure to strong acids (removes Boc) or strong oxidizers.[1]
-
Safety: Standard PPE (gloves, goggles) required. While not classified as acutely toxic, adamantane derivatives can have CNS effects if inhaled in large quantities.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11267340: (S)-N-Boc-3-hydroxyadamantylglycine.[1] Retrieved from [Link][1]
-
Hanson, R. L., et al. (2007). Synthesis of the Saxagliptin Intermediate (S)-3-Hydroxyadamantylglycine by Phenylalanine Dehydrogenase. Applied Biochemistry and Biotechnology. Retrieved from [Link]
- Bristol-Myers Squibb. (2010). Process for the preparation of Saxagliptin. US Patent 7,705,033.
Sources
Solubility Profile of Boc-3-hydroxy-1-adamantyl-glycine in Organic Solvents: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Boc-3-hydroxy-1-adamantyl-glycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry, primarily utilized as a sophisticated building block in the synthesis of pharmacologically active compounds, including enzyme inhibitors and bioactive peptides.[1] Its unique molecular architecture, combining a rigid, lipophilic adamantane cage with polar functional groups, presents a distinct solubility profile that is critical for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a predicted solubility profile based on its structural attributes, and presents a robust, step-by-step protocol for its empirical determination in various organic solvents.
Introduction: The Structural Basis of Solubility
This compound (Figure 1) is a chiral, protected amino acid derivative. Its solubility is not governed by a single feature but by the interplay of its three primary structural components:
-
The Adamantane Core: A bulky, highly lipophilic, and rigid diamondoid hydrocarbon cage (C10H15). This nonpolar moiety is the dominant contributor to the molecule's overall character, driving solubility in nonpolar and weakly polar organic solvents.[2][3] The adamantane structure is known for its high thermal stability and hydrophobicity.[3]
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group introduces polarity and the capacity for hydrogen bonding. These groups are key to its solubility in more polar, protic solvents.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the amine, increasing the molecule's overall lipophilicity and steric bulk. It influences solubility in a range of aprotic solvents and is a standard protecting group in peptide synthesis.[4]
This trifunctional nature results in an amphiphilic character, making its solubility highly dependent on the specific properties of the chosen solvent.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₇H₂₇NO₅[5] Molecular Weight: 325.40 g/mol [5] Appearance: White to off-white crystalline solid[1]
Predicted and Known Solubility Profile
While extensive quantitative data is not publicly available, a qualitative solubility profile can be constructed from existing information and chemical principles. The compound is known to have limited solubility in water but is more soluble in common organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[1]
Based on the "like dissolves like" principle, we can predict a nuanced solubility behavior across different solvent classes. The bulky, nonpolar adamantane core suggests good solubility in solvents that can accommodate its size and interact via van der Waals forces. The polar groups will favor interaction with polar solvents capable of hydrogen bonding.
Table 1: Predicted and Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Known Data |
| Polar Protic | Methanol, Ethanol | Good to High | Capable of hydrogen bonding with the -OH and -COOH groups. Known to be a suitable solvent.[1] |
| Isopropanol | Moderate to Good | Increased alkyl character compared to methanol may slightly reduce solubility but still effective. | |
| Polar Aprotic | Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds make it an excellent solvent. Known to be suitable.[1] |
| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent, often used to dissolve hydrophobic compounds for screening.[6][7] | |
| Acetonitrile (ACN) | Moderate | Less polar than DMF/DMSO, but should still effectively solvate the molecule. | |
| Tetrahydrofuran (THF) | Moderate to Good | A good solvent for many Boc-protected amino acids due to its ether linkage and moderate polarity. | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Moderate | Often used in Boc chemistry protocols as it readily dissolves most Boc-protected amino acids.[8] |
| Chloroform | Moderate | Similar to DCM, can interact with the lipophilic portions of the molecule. | |
| Toluene, Hexanes | Low to Very Low | Lacks the polarity to effectively solvate the hydroxyl and carboxylic acid groups. Adamantane itself is soluble, but the polar groups here will limit solubility significantly.[2] | |
| Aqueous | Water | Sparingly Soluble | The large, nonpolar adamantane and Boc groups dominate, leading to poor aqueous solubility.[1] |
Causality of Experimental Choices: Key Factors Influencing Solubility
A precise understanding of solubility requires empirical measurement. When designing these experiments, several factors must be controlled and understood, as they directly influence the results.
-
Temperature: For most solid solutes, solubility increases with temperature.[2] This is because the dissolution process is often endothermic. For consistency and relevance to typical laboratory conditions, solubility studies are often conducted at a controlled ambient temperature (e.g., 25 °C). For biopharmaceutical applications, testing at 37 °C is also recommended.[9]
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Using high-purity, anhydrous solvents is critical for obtaining accurate and reproducible data.
-
Solid-State Form (Polymorphism): The crystalline form of the compound can have a profound impact on solubility. Different polymorphs, solvates, or hydrates of the same molecule can exhibit different free energies and, consequently, different solubilities. It is crucial to characterize the solid form both before and after the solubility experiment (e.g., using XRPD or DSC) to ensure no phase transformation has occurred.[10]
-
Equilibration Time: Reaching true thermodynamic equilibrium is not instantaneous. The process involves the dissolution of the solid and the saturation of the solution. A sufficient equilibration time (typically 24-72 hours) with agitation is necessary to ensure the measurement reflects the true thermodynamic solubility, not a kinetically limited value.[10][11]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[12] The following protocol provides a self-validating system for generating accurate data.
Materials and Equipment
-
This compound (high purity, >98%)
-
Organic solvents (analytical or HPLC grade)
-
Analytical balance (±0.1 mg readability)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement pipette or gas-tight syringe
-
Syringe filters (0.22 µm, solvent-compatible, low-binding)
-
Volumetric flasks and pipettes for dilution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)
Experimental Workflow
The workflow is designed to ensure equilibrium is reached and that only the dissolved analyte is measured.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Preparation of Slurries:
-
Add an excess amount of solid this compound to a glass vial. A visible excess of solid must remain at the end of the experiment to ensure saturation was achieved. A starting point is ~20-30 mg of solid per mL of solvent.
-
Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Prepare each solvent experiment in triplicate to ensure statistical validity.[13]
-
-
Equilibration:
-
Tightly cap the vials. The use of PTFE-lined caps prevents solvent evaporation and contamination.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach equilibrium (i.e., when solubility values no longer increase over time).
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately attach a 0.22 µm solvent-compatible syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates. The choice of a low-binding filter material (e.g., PTFE for organic solvents) is essential to prevent loss of the analyte.[12]
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.
-
Analyze the diluted sample by HPLC. The analytical method should be stability-indicating.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the final solubility in standard units such as mg/mL, g/100 mL, or mol/L.
-
Report the mean and standard deviation for the triplicate measurements.
-
Crucially, recover and analyze the remaining solid from the vial to confirm that no change in the solid form occurred during the experiment.[10]
-
Conclusion
This compound exhibits a complex solubility profile dictated by its unique combination of a large, nonpolar adamantane cage and polar, hydrogen-bonding functional groups. While it is readily soluble in polar organic solvents like DMF, methanol, and ethanol, its solubility is limited in nonpolar hydrocarbons and water. For researchers and drug development professionals, a precise, empirical determination of solubility is non-negotiable for predictable process development and formulation. The robust shake-flask method detailed herein provides the necessary framework for generating high-quality, reliable data to guide the effective application of this valuable synthetic building block.
References
-
SlidePlayer. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Aviv Journal. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]
-
Solubility of Things. (n.d.). Adamantane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-N-Boc-3-hydroxyadamantylglycine. PubChem Compound Database. Retrieved from [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]
-
Schneider, S., et al. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from [Link]
-
Hirano, A., et al. (2021, February 23). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Jicsinszky, L., et al. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc-3-Hydroxy-1-adamantyl-D-glycine | CAS 361442-00-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. raytor.com [raytor.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Introduction to Boc protecting group in peptide synthesis.
An In-depth Technical Guide to the Boc Protecting Group in Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a foundational pillar in the history and practice of peptide synthesis. Its introduction, coupled with the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, transformed the field from a laborious art into a systematic and automatable science.[1][2] This guide provides a comprehensive technical overview of Boc chemistry, intended for researchers, chemists, and drug development professionals. We will explore the core chemical principles, provide field-tested experimental protocols, critically evaluate its strategic applications, and offer insights into troubleshooting common side reactions. The narrative is grounded in the causality of experimental choices, reflecting decades of application and refinement in the synthesis of complex peptides.
The Genesis of a Revolution: Historical and Chemical Context
Prior to the 1960s, peptide synthesis in solution was a formidable challenge, limited by difficult purifications and diminishing yields with each successive amino acid addition.[2][3] The paradigm shifted with two key innovations: the introduction of the tert-butyloxycarbonyl (Boc) group and the invention of Solid-Phase Peptide Synthesis (SPPS).[4][] Merrifield's SPPS, for which he was awarded the 1984 Nobel Prize in Chemistry, anchored the growing peptide chain to an insoluble polymer resin.[1][3][6] This masterstroke simplified the entire process, as excess reagents and by-products could be removed by simple filtration and washing, enabling the use of large excesses of reagents to drive coupling reactions to completion.[1][7]
The Boc group was the ideal candidate for this new methodology. Its defining characteristic is its acid lability; it can be removed with moderately strong acids like trifluoroacetic acid (TFA) while other, more robust protecting groups (typically benzyl-based) on the amino acid side chains remain intact.[8] This principle of "graduated acid lability" is the cornerstone of the Boc/Bzl strategy in SPPS.[9]
The Chemistry of Boc: Protection and Deprotection Mechanisms
A self-validating synthesis protocol relies on a near-quantitative efficiency at each step. Understanding the underlying mechanisms of Boc protection and deprotection is critical for optimizing conditions and troubleshooting potential issues.
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino function of an amino acid is a nucleophilic acyl substitution reaction.[10] The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[11]
Causality of Experimental Choice: The reaction is performed under basic conditions. A base, such as sodium hydroxide (NaOH) or triethylamine (TEA), is required to deprotonate the α-amino group.[10][11] This increases the nucleophilicity of the nitrogen atom, facilitating its attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[10] The use of a mixed solvent system (e.g., dioxane/water or THF/water) is a practical choice to dissolve both the polar amino acid and the nonpolar Boc anhydride.[11][12]
Caption: A simplified diagram of the N-Boc protection mechanism.
Boc Deprotection: The Acid-Labile Trigger
The selective removal of the Boc group is the critical step that allows for the stepwise elongation of the peptide chain.[11] This is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[11]
Mechanism Deep Dive: The deprotection is an acid-catalyzed elimination reaction.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[11][13] This is the favored site of protonation as the resulting positive charge is resonance-stabilized.[13]
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to release a highly stable tert-butyl carbocation and a carbamic acid intermediate.[11][] The stability of the tertiary carbocation is the thermodynamic driver for the lability of the Boc group.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free α-amino group of the peptide.[13][15] The liberated amine is then protonated by the excess acid, forming an ammonium salt (e.g., a TFA salt).[8][16]
Caption: Acid-catalyzed removal of the Boc protecting group.
Boc Solid-Phase Peptide Synthesis (SPPS): The Workflow
The Boc-SPPS strategy is a cyclical process where each cycle adds one amino acid residue to the growing chain anchored on a solid support.[9][11]
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
The cycle consists of the following rigorously validated steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM.[11]
-
Neutralization: Following deprotection, the N-terminal ammonium salt must be converted back to the free amine to make it nucleophilic for the next coupling step.[8] This is typically achieved by washing the resin with a hindered base, such as diisopropylethylamine (DIEA), in DCM.[11]
-
Coupling: The next incoming Boc-protected amino acid is activated (e.g., with DCC/HOBt or HBTU/HATU) and added to the resin, where it couples to the free N-terminus of the growing peptide chain.[]
-
Washing: After each chemical step (deprotection, neutralization, and coupling), the resin is thoroughly washed to remove all soluble reagents and by-products, a key advantage of the solid-phase methodology.[8]
This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the completed peptide from the resin, which simultaneously removes the acid-stable side-chain protecting groups (e.g., Benzyl esters, Z-groups). This requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[17]
Quantitative Data and Protocols
The success of a synthesis is measured by its yield and purity. Below are tables summarizing typical conditions and detailed protocols for key steps in Boc chemistry.
Data Presentation
Table 1: Representative Conditions for N-Boc Protection of Amino Acids [11][12]
| Amino Acid Type | Reagent | Base | Solvent System | Typical Reaction Time | Typical Yield |
|---|---|---|---|---|---|
| Aliphatic | (Boc)₂O | NaOH | Dioxane/Water | 2-4 hours | >95% |
| Aromatic | (Boc)₂O | Na₂CO₃ | THF/Water | 3-6 hours | >90% |
| Hydroxylic | (Boc)₂O | TEA | Dioxane/Water | 4-8 hours | >90% |
| Acidic/Amidic | (Boc)₂O | NaOH | Acetone/Water | 2-5 hours | >95% |
Table 2: Reagents and Conditions for N-Boc Deprotection in SPPS [11][15]
| Reagent | Concentration | Scavenger | Typical Reaction Time | Efficacy | Notes |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 25-50% in DCM | Not typically required | 20-30 minutes | >99% | Standard and most common method. |
| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | An alternative to TFA. |
Experimental Protocols
Protocol 1: N-Boc Protection of L-Alanine [11]
-
Dissolution: Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).
-
Cooling: Cool the solution to 0°C in an ice bath to control the exotherm of the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor completion by TLC.
-
Workup (Solvent Removal): Concentrate the mixture under reduced pressure to remove the dioxane.
-
Workup (Extraction): Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Workup (Acidification): Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1N HCl. The product will precipitate or can be extracted.
-
Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the N-Boc-L-Alanine.
Protocol 2: Standard Boc Deprotection Step in SPPS [11][18]
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in the reaction vessel. Drain the solvent.
-
Pre-wash (Optional but Recommended): Add the deprotection solution (e.g., 50% TFA in DCM) and agitate for 2-3 minutes, then drain.[19] This removes residual moisture and prepares the resin.
-
Deprotection: Add a fresh portion of the deprotection solution (10 mL per gram of resin) and agitate for 20-30 minutes at room temperature.[19]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.
-
Neutralization: Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each) to neutralize the N-terminal ammonium salt.
-
Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the subsequent coupling step.
Critical Evaluation: Boc vs. Fmoc Strategy
While foundational, the Boc strategy has been largely supplanted in many routine applications by the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. A senior scientist must understand the relative merits of each to make informed strategic decisions.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |
| Orthogonality | Partial ("Graduated Lability"). Both groups are acid-labile, but require different acid strengths.[8] | True Orthogonality. Groups are removed by entirely different mechanisms (base vs. acid).[20] |
| Final Cleavage | Harsh: Requires strong, hazardous acids like HF, which necessitates specialized equipment.[17][21] | Mild: Uses TFA, which is also used for side-chain deprotection.[20] |
| Advantages | - Can be superior for synthesizing long or difficult sequences prone to aggregation, as the acidic deprotection step protonates the N-terminus, disrupting interchain hydrogen bonding.[]- Lower cost of Boc-amino acid derivatives. | - Milder overall conditions are compatible with sensitive modifications (e.g., phosphorylation, glycosylation).[20]- Safer final cleavage step.- Amenable to high-throughput automation. |
| Disadvantages | - Repetitive acid treatment can degrade sensitive residues.- Use of hazardous HF for final cleavage. | - Piperidine can cause side reactions like diketopiperazine formation, especially with Pro or Gly at the C-terminus.[22]- Aggregation can be more problematic in some sequences. |
Field Insight: For routine, short-to-medium length peptides, the Fmoc strategy is often the method of choice due to its milder conditions and operational simplicity. However, the Boc strategy remains an invaluable and powerful tool for synthesizing hydrophobic peptides prone to aggregation and for certain large-scale industrial processes where protocols are well-established.[]
Troubleshooting: Common Side Reactions in Boc Chemistry
A robust protocol anticipates and mitigates potential side reactions. During Boc-SPPS, the repetitive acid treatments and final strong acid cleavage can lead to specific by-products.
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic side chains, particularly Tryptophan and Methionine.[23]
-
Aspartimide Formation: Peptides containing Aspartic acid, especially in Asp-Gly or Asp-Ser sequences, can undergo base- or acid-catalyzed intramolecular cyclization to form a stable five-membered aspartimide ring.[19][22] This intermediate can reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[22]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, particularly with Proline or Glycine as the second residue, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[22][25]
-
Validation & Mitigation: This is less prevalent in Boc-SPPS than in Fmoc-SPPS because the N-terminus is protonated after deprotection, reducing its nucleophilicity.[19] However, it can be further minimized by using in-situ neutralization protocols or by coupling the third amino acid immediately after neutralizing the dipeptide.[25]
-
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is more than a historical footnote; it is a robust and powerful tool that fundamentally enabled the automation of peptide synthesis. Its unique acid lability, when paired with the solid-phase concept, provided a framework for the routine construction of complex biomolecules that continues to be relevant today. While the milder Fmoc strategy has become dominant for many applications, a thorough understanding of Boc chemistry—its mechanisms, protocols, and strategic advantages for challenging sequences—remains an essential component of the modern peptide chemist's toolkit. This knowledge allows for informed decisions, ensuring the selection of the optimal synthetic strategy to achieve the highest possible yield and purity for the target peptide.
References
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
AAPPTec. (n.d.). Brief History of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1969). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]
-
Fields, G. B. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science. Retrieved from [Link]
-
Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. ResearchGate. Retrieved from [Link]
-
The Rockefeller University. (2026, January 26). A Revolution in Synthesizing Proteins, for Research and Pharmaceuticals. Hospital Centennial. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Mitchell, A. R. (2007). Bruce Merrifield and solid‐phase peptide synthesis: A historical assessment. Biopolymers. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Robert Bruce Merrifield. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. The Rockefeller University » Hospital Centennial [centennial.rucares.org]
- 3. Robert Bruce Merrifield [chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 6. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. genscript.com [genscript.com]
- 16. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. peptide.com [peptide.com]
- 23. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 24. Acids - Wordpress [reagents.acsgcipr.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Preparative Purification of Boc-3-hydroxy-1-adamantyl-glycine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-3-hydroxy-1-adamantyl-glycine is a critical chiral building block in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor used in the management of type-2 diabetes mellitus.[1] Achieving high purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note presents a detailed, robust preparative reversed-phase HPLC (RP-HPLC) method for the purification of this compound. We delve into the rationale behind method development, from analytical-scale optimization to preparative-scale implementation, providing a self-validating protocol grounded in established chromatographic principles.
Introduction: The Purification Challenge
The purification of this compound presents a unique challenge due to its amphipathic nature. The molecule contains a bulky, highly lipophilic adamantyl cage and a tert-butoxycarbonyl (Boc) protecting group, which favor retention in reversed-phase chromatography.[2][] Concurrently, it possesses a polar hydroxyl group and an ionizable carboxylic acid, which can lead to undesirable peak tailing and poor resolution if not properly controlled. The primary goal of this method is to achieve high purity (>99%) and yield, creating a scalable and economical purification process.[4][5]
Physicochemical Properties & Chromatographic Strategy
Understanding the molecule's properties is the foundation for logical method development. The structure combines significant hydrophobicity with polar, ionizable functional groups, making reversed-phase HPLC the ideal purification mode.[6]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇NO₅ | [7] |
| Molecular Weight | 325.4 g/mol | [8] |
| Structure | A glycine core substituted with a 3-hydroxy-1-adamantyl group and an N-Boc protecting group. | [7][8] |
| Key Features | - Hydrophobic: Adamantyl cage, Boc group- Hydrophilic: Hydroxyl group- Ionizable: Carboxylic acid group | [2] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. | [1] |
Our strategy is to leverage the molecule's hydrophobicity for strong retention on a non-polar stationary phase (e.g., C18) while controlling the ionization of the carboxylic acid with an acidic mobile phase modifier to ensure sharp, symmetrical peaks.[2][9]
Method Development Workflow
A systematic approach to method development ensures a robust and scalable final method. The process begins at the analytical scale to define separation conditions and then transitions to preparative scale for throughput optimization.[5]
Caption: Logical workflow for HPLC method development.
Part 1: Analytical Method Development Protocol
This initial phase aims to achieve baseline separation of the target compound from its impurities with excellent peak shape.
4.1. Materials & Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Analytical Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). C18 phases are highly effective for retaining and separating adamantane derivatives.[2]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Crude Sample: this compound, pre-dissolved in the sample diluent to a concentration of ~1 mg/mL.
4.2. Rationale for Component Selection
-
Stationary Phase (C18): The octadecylsilane phase provides strong hydrophobic interactions with the adamantyl and Boc groups, ensuring adequate retention.[10]
-
Mobile Phase (ACN/Water): Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[6]
-
Acid Modifier (TFA): The addition of 0.1% TFA to the mobile phase (pH ≈ 2) fully protonates the carboxylic acid group on the glycine moiety. This neutralizes its charge, preventing ionic interactions with residual silanols on the silica backbone and resulting in sharp, symmetrical peaks with reproducible retention times.[9]
4.3. Step-by-Step Protocol
-
System Preparation: Purge all solvent lines to remove air bubbles. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude material in the sample diluent. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for the amide bond of the Boc group).
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-20 min: 90% B
-
20.1-23 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the sample and monitor the separation. The target compound is expected to elute as a major, well-defined peak. Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.
Part 2: Preparative Purification Protocol
With an optimized analytical method, the process is scaled to a preparative column to isolate the compound in quantity. The primary goal shifts from resolution to maximizing throughput and purity.[11]
5.1. Materials & Equipment
-
Preparative HPLC System: System with a high-pressure binary pump capable of high flow rates (e.g., 20-100 mL/min), a manual injector or autosampler with a large loop, a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.
-
Preparative Column: C18 phase with matching selectivity to the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phases: Same as analytical scale (0.1% TFA in Water/ACN), prepared in larger volumes.
-
Crude Sample: Dissolved at a high concentration (e.g., 50-100 mg/mL) in a solvent with minimal organic content to ensure good focusing on the column head.
5.2. Step-by-Step Protocol
-
Gradient Transfer: Adjust the analytical gradient to the preparative scale. The flow rate is scaled geometrically based on the column cross-sectional area. For a 21.2 mm ID column from a 4.6 mm ID column, the scaling factor is (21.2/4.6)², which is ~21. Therefore, the new flow rate will be 1.0 mL/min * 21 ≈ 21 mL/min. The gradient time should be kept constant.
-
Loading Study: Perform a series of injections with increasing sample load (e.g., 50 mg, 100 mg, 200 mg) to determine the maximum amount that can be purified without compromising the resolution between the target peak and critical impurities.
-
Purification Run:
-
Equilibrate the preparative column thoroughly.
-
Load the dissolved crude sample onto the column.
-
Run the scaled preparative gradient.
-
Monitor the UV signal and collect fractions corresponding to the main peak. It is advisable to collect the peak front, apex, and tail in separate fractions for individual analysis.
-
-
Purity Analysis & Product Recovery: Analyze the collected fractions using the optimized analytical HPLC method. Pool the fractions that meet the required purity specification (>99%). Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final product as a solid.
Caption: Workflow for preparative purification and product isolation.
Optimized Method Parameters & Expected Results
The following table summarizes the final recommended parameters for both analytical and preparative scales.
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min | 21 mL/min |
| Gradient | 30-90% B over 15 min | 30-90% B over 15 min |
| Temperature | 30 °C | Ambient |
| Detection | 210 nm | 210 nm |
| Sample Load | ~5 µg | 150-250 mg (column dependent) |
Under these conditions, this compound will elute as a sharp, symmetrical peak, well-resolved from earlier-eluting polar impurities and later-eluting non-polar impurities. Purity of >99% with a recovery yield of >85% from the crude material is readily achievable.
Special Consideration: Chiral Purification
It is critical to note that this compound is a chiral molecule, and for the synthesis of Saxagliptin, the (S)-enantiomer is required.[1] The method described above is an achiral purification. If the starting material is a racemic mixture, a subsequent chiral separation step is necessary.
-
Approach: Chiral separation of N-protected amino acids is effectively achieved using chiral stationary phases (CSPs).[12]
-
Recommended Columns: Macrocyclic glycopeptide-based CSPs, such as those based on Teicoplanin or Ristocetin A, have demonstrated broad selectivity for Boc-protected amino acids and are an excellent starting point for developing a chiral separation method.[13][14] The separation would typically be performed in reversed-phase or polar organic mode.[13]
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the purification of this compound using preparative RP-HPLC. By employing a systematic method development strategy, leveraging a C18 stationary phase, and controlling mobile phase pH with a TFA modifier, this method delivers high purity, yield, and throughput. This robust procedure is suitable for implementation in research, process development, and manufacturing environments where high-quality pharmaceutical intermediates are required.
References
-
Kromasil®. (2011, September 15). Basic methodology for method development in preparative HPLC. [Link]
-
Scribd. Preparative HPLC Method Development Guide. [Link]
-
Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 32(8), 544-553. [Link]
-
YMC CO., LTD. Strategy of method development for isolation/purification. [Link]
-
PubChem. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. [Link]
-
Shatts, V. D., & Koroleva, O. B. (1987). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry of the USSR, 42, 1118-1122. (Link provided via ResearchGate). [Link]
-
PubChem. (S)-N-Boc-3-hydroxyadamantylglycine. [Link]
-
Neue, U. D., & Grumbach, E. S. (2005). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 23(8), 748-759. [Link]
- Google Patents. (2011). EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.
-
Wikipedia. Reversed-phase chromatography. [Link]
-
GL Sciences. Reverse Phase HPLC Columns. [Link]
-
Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
-
Ma, L., et al. (2015). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
American Chemical Society. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Organic Process Research & Development. [Link]
- Google Patents.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
PubMed. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. Journal of Organic Chemistry. [Link]
Sources
- 1. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 4. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 5. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid | C17H27NO5 | CID 11723843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Boc-3-hydroxy-1-adamantyl-glycine in DPP-4 Inhibitor Design
[1][2]
Executive Summary
Boc-3-hydroxy-1-adamantyl-glycine (Boc-HAG) is a specialized, non-proteinogenic amino acid building block critical for the synthesis of high-potency Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin (Onglyza) .[1][2]
This guide details the strategic application of Boc-HAG in medicinal chemistry. It moves beyond basic properties to explore the structural rationale for its inclusion in drug scaffolds, protocols for difficult couplings due to steric bulk, and quality control parameters essential for clinical candidates.
Structural Biology & Mechanism of Action[4]
To use Boc-HAG effectively, one must understand why it is used. It acts as a "super-anchor" within the DPP-4 active site.
The "Anchor-Lock" Mechanism
DPP-4 inhibitors generally bind to the S1 and S2 subsites of the enzyme. Boc-HAG is designed specifically to exploit the S2 subsite .[1]
-
The Adamantane Core (S2 Occupancy): The bulky tricyclic adamantane cage creates a perfect hydrophobic fit within the S2 pocket of DPP-4, which is lined by residues Arg125, Phe357, Arg358, Arg669, and Trp629. This tight fit provides high selectivity over related peptidases (DPP8/9).[1]
-
The 3-Hydroxy Group (Solubility & Specificity): Unlike a simple adamantane, the 3-hydroxyl group serves a dual purpose:
-
Metabolic Stability: It blocks a primary site of oxidative metabolism (CYP450), extending the drug's half-life.
-
H-Bonding: It forms a water-mediated hydrogen bond network involving Tyr547 , stabilizing the inhibitor-enzyme complex.[1]
-
-
The Glycine Amine (The Warhead Trigger): Upon deprotection, the free amine forms a salt bridge with Glu205 and Glu206 . This is the critical "anchor" that orients the catalytic "warhead" (e.g., the nitrile group in Saxagliptin) toward the catalytic Ser630.
Visualization of Binding Mode
Figure 1: Pharmacophore mapping of the HAG fragment within the DPP-4 active site.[1]
Experimental Protocol: Coupling & Deprotection
Challenge: The adamantyl group is sterically demanding. Standard couplings (e.g., DCC/NHS) often result in slow kinetics or incomplete conversion. This protocol uses HATU for high-efficiency activation, suitable for coupling Boc-HAG to secondary amines (e.g., methanopyrrolidine).[1]
Materials
-
Building Block: (S)-N-Boc-3-hydroxy-1-adamantyl-glycine (>98% ee).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF/DCM (1:1 ratio to balance solubility and reactivity).[1]
Step-by-Step Synthesis Workflow
| Step | Operation | Critical Parameter | Rationale |
| 1 | Dissolution | Dissolve Boc-HAG (1.0 eq) and HATU (1.1 eq) in dry DMF/DCM under N₂. | Concentration: 0.1 M |
| 2 | Activation | Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 min. | Temp: 0°C |
| 3 | Coupling | Add the amine partner (1.1 eq). Allow to warm to RT. Stir 4–12 h. | Monitoring: TLC/LCMS |
| 4 | Workup | Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. | pH Control |
| 5 | Boc-Deprotection | Dissolve crude in DCM. Add TFA (20% v/v). Stir 2 h. | Gas Evolution |
| 6 | Free Basing | Evaporate TFA. Redissolve in EtOAc. Wash with sat. NaHCO₃. | Quick Processing |
Synthetic Logic Diagram
Figure 2: Optimized synthetic route for incorporating Boc-HAG into peptide scaffolds.
Quality Control & Characterization
Due to the chiral center at the glycine
Analytical Specifications
| Test | Method | Acceptance Criteria | Note |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure | Look for adamantyl protons (1.4–2.2 ppm) and Boc singlet (1.38 ppm). |
| Chiral Purity | Chiral HPLC | > 99.0% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA. |
| Chemical Purity | HPLC-UV (210 nm) | > 98.0% | Impurities often include des-Boc or decarboxylated adamantane species. |
| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3) | DMF is difficult to remove; ensure rigorous drying. |
Troubleshooting Common Issues
-
Issue: Low yield during coupling.
-
Cause: Steric hindrance of the adamantane cage prevents the amine from attacking the activated ester.
-
Solution: Switch from HATU to PyBOP or use microwave-assisted synthesis (50°C, 20 min) to overcome the energy barrier.
-
-
Issue: Racemization.[1]
References
-
Vu, T. C., et al. (2005). "Discovery of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes."[3][4][5][6] Journal of Medicinal Chemistry. Link[1]
-
Augeri, D. J., et al. (2005).[3][4] "Discovery and Preclinical Profile of Saxagliptin." Journal of Medicinal Chemistry. Link
-
Hanson, R. L., et al. (2007).[7] "Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, Using a Modified Phenylalanine Dehydrogenase." Advanced Synthesis & Catalysis. Link[1]
-
Wang, A., et al. (2014).[7] "Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine." Chinese Pharmaceutical Journal. Link
-
Metzler, W. J., et al. (2008). "Crystal structure of the DPP-4–saxagliptin complex." Protein Science. (Demonstrates the S2 pocket binding). Link
Sources
- 1. (S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
Application Note: High-Purity Crystallization of Boc-3-hydroxy-1-adamantyl-glycine
Introduction
(S)-N-Boc-3-hydroxy-1-adamantyl-glycine is a critical chiral intermediate in the synthesis of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3][] The stereochemical purity and overall quality of this intermediate are paramount, directly impacting the efficacy and safety profile of the final active pharmaceutical ingredient (API). While various synthetic routes to this compound have been established, achieving the requisite high purity often necessitates a robust and reproducible purification strategy.[2][5] Recrystallization remains a cornerstone technique for the purification of pharmaceutical intermediates, offering an effective means to remove process-related impurities and isolate the desired crystalline form.[6]
This application note provides a detailed, field-proven protocol for the recrystallization of Boc-3-hydroxy-1-adamantyl-glycine to obtain a highly pure, crystalline solid. The procedure is designed for researchers, scientists, and drug development professionals seeking a reliable method for the purification of this key intermediate.
Scientific Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. This temperature-dependent solubility differential allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the controlled precipitation of the pure compound as the solution cools, leaving impurities behind in the mother liquor.
For this compound, a non-polar adamantane cage is appended to a polar amino acid backbone, which is further functionalized with a lipophilic tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature dictates its solubility profile, being sparingly soluble in water but readily soluble in various organic solvents such as methanol, ethanol, and dimethylformamide.[7] A binary solvent system, employing a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, often provides the optimal conditions for achieving high-purity crystals.
Recrystallization Protocol
This protocol details the recrystallization of this compound from a binary solvent system of ethyl acetate and heptane. Ethyl acetate serves as the "good" solvent, effectively dissolving the compound at elevated temperatures, while heptane acts as the "anti-solvent," inducing crystallization upon cooling.
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade or higher)
-
Heptane (reagent grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Workflow diagram for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask.
-
Gently heat the mixture to 60-70°C with continuous stirring. Add ethyl acetate portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.
-
-
Crystallization:
-
Once a clear solution is obtained, slowly add heptane dropwise while maintaining the temperature and stirring.
-
Continue adding heptane until the solution becomes persistently turbid, indicating the onset of precipitation.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystalline product.
-
-
Isolation and Drying:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel and an appropriate filter paper.
-
Wash the crystals with a small amount of a cold (0-5°C) mixture of ethyl acetate and heptane (e.g., 1:4 v/v) to remove any residual mother liquor and surface impurities.
-
Carefully transfer the crystalline solid to a watch glass or drying dish.
-
Dry the purified this compound under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Solvent System | Ethyl Acetate / Heptane | Provides a good solubility gradient for effective crystallization. |
| Dissolution Temperature | 60-70°C | Ensures complete dissolution without thermal degradation of the Boc-protecting group. |
| Cooling Profile | Slow cooling to room temperature, followed by at least 1 hour at 0-5°C | Promotes the formation of larger, purer crystals and maximizes product yield. |
| Washing Solvent | Cold (0-5°C) 1:4 (v/v) Ethyl Acetate / Heptane | Effectively removes soluble impurities without significantly dissolving the desired product. |
| Drying Conditions | Vacuum, ≤ 40°C | Prevents melting and potential degradation of the purified compound. |
Conclusion
The protocol described in this application note provides a robust and reproducible method for the purification of this compound via recrystallization. By carefully controlling the dissolution, crystallization, and isolation steps, researchers can consistently obtain a high-purity crystalline product suitable for use in the synthesis of saxagliptin and other pharmaceutical applications. The principles and techniques outlined herein are grounded in established crystallization theory and can be adapted for various scales of operation.
References
- Wang, A., et al. (2014). Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal, 49(11), 931-934.
-
SciSpace. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane). Available from: [Link]
-
ResearchGate. (2025). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. Available from: [Link]
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. WO2016026827A1 - Crystalline boc-s-hadgly and process for its preparation - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-3-hydroxy-1-adamantyl-glycine
Welcome to the technical support center for the synthesis of Boc-3-hydroxy-1-adamantyl-glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this critical intermediate. As a key component in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like Saxagliptin, a high-yielding and reproducible synthetic route is paramount.[1][2]
This document moves beyond standard protocols to offer insights grounded in practical laboratory experience, addressing common challenges and their underlying chemical principles.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds through a multi-step sequence, most commonly starting from 1-adamantanecarboxylic acid.[3][4] Each step presents unique challenges that can impact the overall yield and purity. This guide will focus on a prevalent synthetic pathway and provide troubleshooting for each critical transformation.
Caption: A common synthetic route to this compound.
II. Troubleshooting and FAQs by Synthetic Step
Step 1: Oxidation of 1-Acetyl-3-hydroxyadamantane to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
The oxidation of the acetyl group to an α-keto acid is a critical step, often employing potassium permanganate (KMnO₄).[3][5] Controlling this powerful oxidation is key to achieving a high yield.
Q1: My yield for the KMnO₄ oxidation is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from incomplete reaction or over-oxidation. Here are several factors to consider:
-
Insufficient KMnO₄: Ensure you are using a sufficient molar excess of KMnO₄. A common starting point is 2.1 equivalents.[3]
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature, typically around 35-40°C, is crucial.[3] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to degradation and over-oxidation.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC. A typical reaction time is around 5 hours.[3] Stopping the reaction prematurely will leave unreacted starting material, while extending it unnecessarily increases the risk of side reactions.
-
Work-up Procedure: Quenching the excess KMnO₄ is critical. The use of a reducing agent like sodium bisulfite or sodium sulfite is recommended until the purple color of the permanganate is discharged and the brown manganese dioxide (MnO₂) precipitate is dissolved.[3][6]
Q2: I'm having trouble with the work-up of the KMnO₄ reaction. How can I effectively remove the manganese dioxide (MnO₂) byproduct?
A2: The removal of MnO₂ is a common challenge. Here is a recommended work-up protocol:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) with vigorous stirring. Continue the addition until the purple color disappears and the brown precipitate of MnO₂ dissolves, resulting in a clear solution.
-
Acidify the solution to a pH of approximately 2 with a strong acid, such as concentrated HCl.[3] This will precipitate the desired α-keto acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[3]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q3: Are there alternative oxidizing agents to KMnO₄ for this transformation?
A3: While KMnO₄ is widely used, other oxidizing agents can be employed. However, they may present their own challenges. For instance, ozonolysis with an oxidative work-up can also yield the desired α-keto acid.[7] Ruthenium-based catalytic systems with a co-oxidant are another possibility, though catalyst cost and removal can be a concern. For most lab-scale syntheses, optimizing the KMnO₄ oxidation is often the most practical approach.
Step 2: Oximation of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
The formation of the oxime from the α-keto acid is generally a high-yielding reaction but can be influenced by reaction conditions.
Q1: The oximation reaction is slow or incomplete. How can I drive it to completion?
A1: Incomplete oximation is often a matter of pH and reaction time.
-
pH Adjustment: The reaction of a ketone with hydroxylamine is pH-dependent. The optimal pH is typically mildly acidic (around 4-5) to facilitate the initial nucleophilic attack of hydroxylamine. If you are using hydroxylamine hydrochloride, the reaction mixture will be acidic. You may need to add a base, such as sodium acetate, to buffer the solution to the optimal pH.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate. Monitor the reaction by TLC until the starting material is consumed.
Q2: I am observing the formation of side products during oximation. What are they and how can I avoid them?
A2: A potential side reaction is the dehydration of the oxime to a nitrile under harsh acidic conditions, although this is less common for α-keto acid oximes. To minimize side reactions, maintain a mildly acidic pH and avoid excessive heat.[8]
Step 3: Reduction of the Oxime to 3-Hydroxy-1-adamantyl-glycine
The reduction of the oxime to the corresponding amine is a challenging step, with the potential for various side products.
Q1: The reduction of my oxime is giving a low yield of the desired amino acid. What are the common pitfalls?
A1: The primary challenge in oxime reduction is preventing over-reduction and cleavage of the N-O bond, which can lead to the formation of imines and subsequently ketones upon hydrolysis.[9]
-
Choice of Reducing Agent: Catalytic hydrogenation is a common and effective method.
-
Raney Nickel: This catalyst has been successfully used for the hydrogenation of adamantyl oximes. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature (e.g., 20 atm at 80°C).[1][9]
-
Palladium on Carbon (Pd/C): This is another widely used catalyst. The reaction is often performed in an acidic medium (e.g., with HCl in methanol) to facilitate the reduction.
-
-
Reaction Conditions:
-
Solvent: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenation.
-
Additives: The presence of an acid is often beneficial for activating the oxime towards reduction.[10]
-
Temperature and Pressure: These parameters need to be optimized for the specific catalyst and substrate. Start with milder conditions and increase them if the reaction is too slow.
-
Q2: I am seeing a significant amount of the corresponding ketone as a byproduct. How can I prevent this?
A2: The formation of the ketone suggests that the intermediate imine is being hydrolyzed during the reaction or work-up.
-
Anhydrous Conditions: Ensure that your solvent and reagents are dry, especially if using metal hydride reducing agents.
-
Immediate Work-up: Process the reaction mixture promptly after the reduction is complete to minimize the exposure of the imine to aqueous conditions.
-
Alternative Reducing Agents: Consider using reducing agents that are less prone to causing N-O bond cleavage, such as zinc in acetic acid or sodium amalgam.
Step 4: Boc Protection of 3-Hydroxy-1-adamantyl-glycine
The introduction of the tert-butoxycarbonyl (Boc) protecting group is a standard procedure, but the steric hindrance of the adamantyl group requires careful optimization.[3]
Q1: The Boc protection of my sterically hindered amino acid is inefficient. How can I improve the yield?
A1: The bulky adamantyl group can hinder the approach of the Boc anhydride to the amino group. Here are some strategies to overcome this:
-
Choice of Base and Solvent:
-
A common and effective method is to use di-tert-butyl dicarbonate (Boc₂O) in a mixture of an organic solvent (like dioxane or THF) and an aqueous solution of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[11][12] Maintaining a basic pH (around 9-10) is crucial.
-
For particularly hindered amines, using a stronger, non-aqueous base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent like acetonitrile or dichloromethane can be beneficial.[13][14]
-
-
Reaction Temperature: The reaction is typically performed at room temperature. If the reaction is slow, gentle heating (e.g., to 40°C) can be applied, but be cautious as this can also lead to the decomposition of the Boc anhydride.
-
Stoichiometry of Boc₂O: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure complete reaction.[15]
Q2: I am observing the formation of a di-Boc protected product. How can I avoid this?
A2: The formation of the di-Boc product, where the hydroxyl group is also protected, can occur, especially with the use of a catalyst like DMAP.[16] To minimize this:
-
Control the amount of Boc₂O: Use only a slight excess of the reagent.
-
Avoid prolonged reaction times: Monitor the reaction closely and stop it once the starting material is consumed.
-
Choose a weaker base: Using a milder base like sodium bicarbonate can reduce the likelihood of the less nucleophilic hydroxyl group reacting.
III. Purification of this compound
The final product is a solid that can be purified by recrystallization.[3][17]
Q1: What is a good solvent system for the recrystallization of this compound?
A1: A common and effective solvent system is a mixture of ethyl acetate and a non-polar solvent like heptane or hexane.[3][18]
Detailed Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane or hexane with stirring until the solution becomes cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane/hexane, and dry under vacuum.
Q2: My product is an oil and will not crystallize. What should I do?
A2: "Oiling out" is a common issue, especially if impurities are present.
-
Purity Check: Analyze the purity of your crude product by HPLC or NMR. If significant impurities are present, consider a preliminary purification by column chromatography.
-
Solvent System Adjustment: Experiment with different solvent systems. Toluene/methanol is another potential combination to try.[18]
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.[12]
-
DCHA Salt Formation: For stubborn oils, converting the carboxylic acid to its dicyclohexylamine (DCHA) salt can facilitate crystallization and purification. The purified salt can then be converted back to the free acid.[18]
IV. Impurity Profile and Analysis
During the synthesis, several impurities can be formed. Being aware of these can aid in optimizing the reaction and purification steps.
Q1: What are the common impurities I should look for in my final product?
A1: Based on the synthetic route, potential impurities include:
-
Starting materials: Unreacted 3-hydroxy-1-adamantyl-glycine.
-
Dihydroxy impurity: Over-oxidation during the KMnO₄ step can lead to the formation of a dihydroxy adamantane derivative.
-
Isomers: If the reduction of the oxime is not stereospecific, you may have a mixture of enantiomers or diastereomers.
-
Byproducts from Boc protection: Unreacted Boc anhydride and its decomposition products.
Q2: How can I analyze the purity of my this compound?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any major impurities.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product and can help in identifying unknown impurities.[3]
By carefully controlling the reaction parameters, optimizing the work-up and purification procedures, and being mindful of potential side reactions and impurities, the yield and quality of your this compound synthesis can be significantly improved.
V. References
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. Ingenta Connect. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. Bentham Science. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. Ingenta Connect. [Link]
-
An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane). SciSpace. [Link]
-
Oxime Formation Step Optimization. Slideshare. [Link]
-
Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. Google Patents.
-
Heterogeneous Catalysis for Selective Hydrogenation of Oximes. MDPI. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. [Link]
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. ResearchGate. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine. Google Patents.
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. ResearchGate. [Link]
-
Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Wiley Online Library. [Link]
-
recent-advances-on-catalytic-asymmetric-hydrogenation-of-oximes-and-oxime-ethers. Bohrium. [Link]
-
The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
(2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. PubChem. [Link]
-
Crystalline boc-s-hadgly and process for its preparation. Google Patents.
-
Potassium Permanganate. Organic Chemistry Portal. [Link]
-
Crystallization method of Boc-amino acid. Patsnap.
-
An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. ResearchGate. [Link]
-
Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal. [Link]
-
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. PubChem. [Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
-
Preparation of oxime. Google Patents.
-
CARBOXYLIC ACIDS FROM THE OXIDATION OF TERMINAL ALKENES BY PERMANGANATE. Organic Syntheses. [Link]
-
Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Oxidation of α-hydroxy ketone derivatives with KMnO4 in [Bmim]OH at room temperature. ResearchGate. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. nbinno.com [nbinno.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key ...: Ingenta Connect [ingentaconnect.com]
- 5. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 8. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. guidechem.com [guidechem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. thieme-connect.com [thieme-connect.com]
Common impurities in Boc-3-hydroxy-1-adamantyl-glycine and their removal.
Welcome to the technical support center for Boc-3-hydroxy-1-adamantyl-glycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during the synthesis and purification of this critical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the highest quality of your product.
Troubleshooting Guide
This section addresses specific experimental challenges you might encounter.
Question 1: My final product of this compound is an oil or a sticky solid, not the expected white to off-white crystalline solid. What is the cause and how can I fix it?
Answer:
This is a common issue that typically points to the presence of residual solvents or impurities that inhibit crystallization.
Probable Causes:
-
Residual Solvents: Incomplete removal of solvents used during the reaction or work-up (e.g., ethyl acetate, methanol, or dimethylformamide) can result in an oily product.[1]
-
Excess Boc-Anhydride or its Byproducts: If an excess of di-tert-butyl dicarbonate (Boc₂O) was used for the protection of the amino group, its byproducts could remain.
-
Grease: Contamination from greased joints in glassware can also lead to an oily residue.
Step-by-Step Solution:
-
Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 40°C) to remove any residual volatile organic solvents.
-
Trituration: Attempt to solidify the oil by trituration. This involves adding a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble, such as hexane or diethyl ether), and scratching the flask's inner surface with a glass rod to induce crystallization.
-
Purification via Dicyclohexylamine (DCHA) Salt Formation: For stubborn oils, forming a DCHA salt can be a highly effective method to obtain a stable, crystalline solid.[2]
-
Dissolve the crude oily Boc-amino acid in a solvent like diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine while stirring.
-
The DCHA salt should precipitate. This can then be collected by filtration and washed with cold diethyl ether.
-
To recover the free acid, suspend the DCHA salt in a mixture of ethyl acetate and water, and acidify with a weak acid (e.g., citric acid or dilute HCl) to a pH of around 3. The purified Boc-amino acid will be in the organic layer, which can then be washed, dried, and concentrated to yield a solid product.[2][3]
-
Question 2: My HPLC analysis of this compound shows a significant peak corresponding to the (R)-isomer. How can I improve the enantiomeric excess of the desired (S)-isomer?
Answer:
The presence of the undesired (R)-isomer is a critical issue, especially since the (S)-enantiomer is the key intermediate for the synthesis of Saxagliptin.[3][4]
Probable Causes:
-
Non-Stereoselective Synthesis: The synthetic route employed may produce a racemic or near-racemic mixture of (R)- and (S)-isomers.
-
Racemization: Certain reaction conditions, particularly those involving harsh bases or high temperatures, can cause racemization of the desired (S)-enantiomer.[3]
Step-by-Step Solution: Chiral Resolution
The most effective way to remove the (R)-isomer is through chiral resolution using a chiral base to form diastereomeric salts.
-
Dissolution: Dissolve the racemic or enantiomerically impure this compound in a suitable organic solvent, such as ethyl acetate.
-
Addition of Chiral Base: Add a chiral amine, such as (1R,2S)-(-)-1,2-diphenylhydroxyethylamine or S-(-)-1-(1-naphthyl)ethylamine, to the solution.[3][4] This will form diastereomeric salts.
-
Selective Precipitation: One of the diastereomeric salts (the one formed with the desired (S)-isomer) will be less soluble and will selectively precipitate out of the solution. This process may be enhanced by slowly cooling the mixture.
-
Isolation: The precipitated salt is isolated by filtration.
-
Liberation of the Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., 2M HCl) to break the salt and liberate the enantiomerically pure (S)-Boc-3-hydroxy-1-adamantyl-glycine.[3] The product is then extracted into an organic solvent, washed, and concentrated.
-
Racemization of the Undesired Enantiomer: To improve overall yield, the mother liquor containing the soluble diastereomeric salt of the (R)-isomer can be treated to racemize the (R)-isomer back to a racemic mixture, which can then be subjected to another round of chiral resolution.[3]
Question 3: I have an impurity with a higher polarity than my product, and it's difficult to remove by standard crystallization. What could it be and what purification strategy should I use?
Answer:
A more polar impurity could be a number of species, but a common one is a dihydroxy adamantane derivative.
Probable Cause:
-
Over-oxidation: During the synthesis, if strong oxidizing agents like potassium permanganate are used to introduce the hydroxyl group, over-oxidation can occur, leading to the formation of dihydroxy adamantane species.[5][6]
Step-by-Step Solution: Chromatographic Purification
When crystallization is ineffective, column chromatography is the method of choice for separating compounds with different polarities.
-
Choose the Right Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Select an Appropriate Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation between your product and the impurity. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
Perform the Chromatography:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Load the solution onto the silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Frequently Asked Questions (FAQs)
What are the most common impurities found in this compound?
The most common impurities include:
-
Starting Materials: Unreacted adamantane precursors, such as 1-adamantane carboxylic acid.[7]
-
Reagents and Byproducts: Residual reagents from the various synthetic steps.
-
Over-oxidation Products: Dihydroxy adamantane derivatives are a known impurity.[6]
-
Related Adamantane Derivatives: Other functionalized adamantane compounds formed through side reactions.[8][]
How can I minimize the formation of impurities during synthesis?
-
Control Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize side reactions.
-
Use High-Purity Starting Materials: The purity of your starting materials will directly impact the purity of your final product.
-
Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction's progress and ensure it goes to completion, which can help minimize the presence of unreacted starting materials.
What are the recommended analytical methods for detecting impurities in this compound?
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities.[10] Chiral HPLC is essential for determining enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the identity of the desired product and any isolated impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and impurities.
Impurity Removal Workflow
The following diagram illustrates a general workflow for troubleshooting and purifying this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The choice of solvents may need to be optimized based on the specific impurities present. A common solvent system is ethyl acetate/hexane.[2]
Materials:
-
Crude this compound
-
Ethyl acetate ("good" solvent)
-
Hexane ("poor" solvent)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hexane to the hot solution with continuous stirring until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary
| Impurity Type | Potential Source | Recommended Removal Method |
| (R)-enantiomer | Racemic synthesis, racemization | Chiral resolution |
| Dihydroxy-adamantyl-glycine | Over-oxidation | Column chromatography, Recrystallization |
| Unreacted Starting Materials | Incomplete reaction | Column chromatography, Recrystallization |
| Residual Solvents | Incomplete drying | High vacuum drying |
References
- Wang, A., Chen, Y., Tao, Z., Deng, Y., & Hu, X. (2014). Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal, 49(11), 931-934.
- European Patent Office. (2011). EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.
-
ResearchGate. (2025). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
- Google Patents. (2014). WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine.
- Google Patents. (2016). WO2016026827A1 - Crystalline boc-s-hadgly and process for its preparation.
-
Arkat USA. (2021). Four-directional synthesis of adamantane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Boc-3-hydroxy-1-adamantyl-D-glycine. Retrieved from [Link]
-
PubMed. (2017). Removal of some common glycosylation by-products during reaction work-up. Retrieved from [Link]
-
Reddit. (2025). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 4. WO2016026827A1 - Crystalline boc-s-hadgly and process for its preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine - Google Patents [patents.google.com]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Protection for Adamantyl Glycine
Welcome to the technical support center for the optimization of reaction conditions for the Boc protection of adamantyl glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Adamantyl glycine, with its bulky adamantyl group, presents unique challenges due to steric hindrance, which can affect reaction rates and overall yield. This guide offers field-proven insights and robust protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the Boc protection of adamantyl glycine.
Q1: Why is the Boc protection of adamantyl glycine often slow or incomplete?
A1: The primary reason for slow or incomplete reactions is the significant steric hindrance posed by the bulky adamantyl group, which is adjacent to the amine being protected. This bulkiness impedes the nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O).[1]
Q2: What are the most critical parameters to control in this reaction?
A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. For sterically hindered amino acids like adamantyl glycine, a careful balance of these factors is crucial for driving the reaction to completion.
Q3: Can I use standard Boc protection conditions for adamantyl glycine?
A3: While standard conditions can work to some extent, they often result in low yields and long reaction times. Optimization is almost always necessary. Standard conditions often need to be adjusted to be more forcing, for instance by using a stronger base or a higher reaction temperature.
Q4: What are the common side reactions to be aware of?
A4: The most common side reaction is the formation of a mixed anhydride if the carboxylate of the zwitterionic starting material reacts with the (Boc)₂O. This can lead to the formation of amide dimers.[2] Additionally, if the reaction is run for an extended period at high temperatures, degradation of the starting material or product can occur.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the Boc protection of adamantyl glycine and offers systematic solutions.
Issue 1: Low Yield of the Boc-Protected Product
Symptom: After the work-up, the isolated yield of N-Boc-adamantyl glycine is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3] 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C).[4] 3. Use a Stronger Base/Catalyst: Switch from a mild base like NaHCO₃ to an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[5][6] | The increased steric hindrance of adamantyl glycine slows down the reaction kinetics. Providing more energy (heat) or a longer time allows the reaction to proceed to completion. A stronger base or a nucleophilic catalyst like DMAP increases the reactivity of the (Boc)₂O and facilitates the nucleophilic attack by the sterically hindered amine.[6] |
| Poor Solubility of Starting Material | 1. Use a Co-solvent System: Adamantyl glycine can be zwitterionic and may have poor solubility in common organic solvents.[2] A mixture of solvents like THF/water, dioxane/water, or acetone/water can improve solubility.[4][5][7] 2. Use an Aqueous Basic Solution: Dissolving the adamantyl glycine in an aqueous solution of a base like NaOH or Na₂CO₃ deprotonates the carboxylic acid, forming a more soluble salt.[2][8] | For the reaction to occur efficiently, the starting material must be well-solvated. A co-solvent system can accommodate both the polar amino acid and the less polar (Boc)₂O. Using a basic aqueous solution ensures the amino acid is in a soluble form for the reaction.[2] |
| Product Loss During Work-up | 1. Careful pH Adjustment: When acidifying the aqueous layer to precipitate the product, do so slowly and cool the mixture in an ice bath to ensure complete precipitation.[8] 2. Thorough Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.[7][8] | The Boc-protected amino acid is soluble in organic solvents at acidic pH. Incomplete acidification or insufficient extraction can lead to significant product loss in the aqueous phase. |
Issue 2: Presence of Impurities in the Final Product
Symptom: TLC or NMR analysis of the crude product shows multiple spots or unexpected peaks.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Unreacted Starting Material | Refer to the solutions for Incomplete Reaction under Issue 1 . | This indicates the reaction has not gone to completion. |
| Formation of Dimer Byproduct | Use an Aqueous Basic Solution: Running the reaction in an aqueous basic solution can hydrolyze any mixed anhydride that forms, preventing the formation of the dimer.[2] | The mixed anhydride is susceptible to hydrolysis under basic aqueous conditions, reverting it back to the starting carboxylate before it can react with another molecule of the amine. |
| Excess (Boc)₂O Remaining | Aqueous Work-up: The work-up procedure involving washing with a mild base (e.g., NaHCO₃ solution) will hydrolyze and remove any remaining (Boc)₂O.[9] | (Boc)₂O is unstable in aqueous base and will be hydrolyzed to t-butanol and CO₂, which can then be easily removed. |
Experimental Protocols
Here are detailed step-by-step protocols for the Boc protection of adamantyl glycine, incorporating the optimization strategies discussed.
Protocol 1: Optimized Conditions using an Organic Base
This protocol is suitable for researchers who prefer to work in organic solvents.
-
Dissolution: Suspend adamantyl glycine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Addition of Base: Add triethylamine (TEA) (1.5-2.0 eq) to the suspension and stir until the adamantyl glycine dissolves.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight or at 40 °C for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O and t-butanol.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-adamantyl glycine.
-
Protocol 2: Aqueous Basic Conditions
This protocol is effective for overcoming solubility issues and minimizing dimer formation.
-
Dissolution: Dissolve adamantyl glycine (1.0 eq) in an aqueous solution of 1 M sodium hydroxide (NaOH) or 10% sodium carbonate (Na₂CO₃).
-
Addition of (Boc)₂O: Add a solution of (Boc)₂O (1.1-1.2 eq) in a suitable organic solvent (e.g., THF or dioxane) dropwise to the aqueous solution while stirring vigorously.
-
Reaction: Stir the biphasic mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Wash the reaction mixture with a nonpolar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O and t-butanol.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-adamantyl glycine.
-
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Boc protection of adamantyl glycine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Application of Boc-anhydride [en.highfine.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
Side reactions in the synthesis of Boc-3-hydroxy-1-adamantyl-glycine.
Topic: Side reactions in the synthesis of Boc-3-hydroxy-1-adamantyl-glycine. Role: Senior Application Scientist / Technical Support Lead.
Ticket System: Active | Subject: Impurity Profiling & Process Optimization
Welcome to the Technical Support Center for This compound (Boc-3-Hy-1-Ada-Gly-OH). This molecule is a critical chiral building block, most notably serving as the "warhead" anchor for the DPP-IV inhibitor Saxagliptin .
The synthesis of this bridgehead-substituted amino acid presents unique challenges due to the steric bulk of the adamantane cage and the thermodynamic stability of tertiary carbocations. This guide addresses the specific side reactions that lead to yield loss and purity failure.
🔬 Module 1: The Oxidation Phase (Adamantane Functionalization)
Context: The introduction of the hydroxyl group at the C3 position is typically achieved via oxidative functionalization (often using
Troubleshooting Ticket #OX-01: "My product contains a highly polar impurity that persists after crystallization."
Diagnosis: Over-Oxidation (Formation of 3,5-Dihydroxy Species) The tertiary carbons (C3, C5, C7) on the adamantane ring are chemically equivalent until the first substitution. However, once the C3-hydroxyl is installed, the distal tertiary carbons remain susceptible to radical or oxidative attack, leading to the 3,5-diol or 3,5,7-triol .
Mechanism: The oxidation proceeds via a hydrogen atom abstraction or concerted insertion. High temperatures or excess oxidant drives the reaction toward the thermodynamically stable poly-ols.
Resolution Protocol:
-
Stoichiometry Control: Limit oxidant (e.g.,
) to 1.1–1.2 equivalents. Do not use large excesses "to drive completion." -
Temperature Gating: Maintain reaction temperature strictly between 0°C and 5°C during oxidant addition. Only allow warming to ambient temperature after the exotherm subsides.
-
Quench Validation: Use a bisulfite quench immediately upon disappearance of the starting material (monitor via HPLC/TLC) to stop the "creep" toward the diol.
Troubleshooting Ticket #OX-02: "Low yield of the keto-acid intermediate; significant amount of adamantane carboxylic acid detected."
Diagnosis: Oxidative Cleavage (Decarboxylation)
When oxidizing 1-acetyladamantane to the
Corrective Action:
-
pH Buffering: Ensure the reaction remains alkaline (pH > 10). Acidic conditions favor the decarboxylation of
-keto acids. -
Stepwise Oxidation: If direct oxidation fails, consider the Bromination-Hydrolysis route : Brominate C3 (using
), then hydrolyze. This avoids the oxidative cleavage risk entirely, though it introduces halogenated waste.
🧪 Module 2: Amino Acid Construction (The Glycine Appendage)
Context: Converting the
Visualizing the Pathway & Failures
The following diagram illustrates the critical divergence points in the synthesis where side reactions occur.
Caption: Figure 1. Synthetic pathway highlighting critical divergence points for oxidative cleavage and stereochemical impurities.
Ticket #AA-01: "The enantiomeric excess (ee) is stalled at 50% (Racemic)."
Diagnosis: Lack of Stereocontrol in Reductive Amination
Chemical reductive amination (using
Resolution (The Resolution Cycle): You cannot "fix" the reaction to be chiral without a chiral catalyst. You must resolve the racemate.
-
Form Salt: React the racemic Boc-protected product with a chiral base, specifically (1R,2S)-1,2-diphenyl-2-hydroxyethylamine .
-
Crystallize: The (S)-enantiomer salt crystallizes; the (R)-isomer remains in the mother liquor.
-
Recycle (Crucial Step): Do not discard the (R)-isomer. Treat the mother liquor with a strong base (NaOMe) or acetic anhydride to racemize the stereocenter via the enol/azlactone intermediate, then recycle it back into the resolution step.
🛡️ Module 3: Protection & Stability (Boc Group)
Context: Protecting the amine to prevent polymerization during peptide coupling.
Ticket #BP-01: "Formation of oligomers during Boc protection."
Diagnosis: N-Carboxyanhydride (NCA) Polymerization If the amino acid is activated (e.g., with phosgene equivalents or under dehydrating conditions) before the Boc group is fully stable, it can form an NCA (Leuchs' anhydride). This species rapidly polymerizes to form poly-adamantyl-glycine.
Corrective Action:
-
Schotten-Baumann Conditions: Perform the Boc protection in a biphasic system (THF/aq. NaOH) or Dioxane/Water.[1]
-
pH Control: Maintain pH 9–10. If pH drops, the amine becomes protonated (
) and unreactive toward , while the anhydride hydrolyzes. If pH is too high (>12), the Boc group can degrade or hydrolysis of the ester (if present) occurs.
Ticket #BP-02: "Product decomposes to an olefin upon acidic workup."
Diagnosis: Grob Fragmentation / Dehydration While bridgehead double bonds (anti-Bredt) are unstable, the 3-hydroxy group can facilitate fragmentation if the adamantane core is subjected to strong Lewis acids or dehydration conditions. More commonly, proto-demetalation or cation scrambling occurs.
Corrective Action:
-
Avoid Strong Acids: Do not use HCl/Dioxane for workup if you are trying to keep the Boc group. Use mild acid washes (Citric acid, 5%
) to neutralize the reaction mixture. -
Temperature: Keep all acidic workups < 10°C.
📊 Summary of Impurity Profile
| Impurity Type | Chemical Identity | Origin | Control Strategy |
| Oxidative | 3,5-dihydroxy-1-adamantyl-glycine | Over-oxidation of Ad-core | Limit |
| Cleavage | 3-hydroxy-1-adamantanecarboxylic acid | Decarboxylation of keto-acid | Maintain alkaline pH; avoid prolonged oxidation. |
| Stereo | (R)-N-Boc-3-hydroxyadamantylglycine | Non-selective amination | Chiral salt resolution; Enzymatic amination (PDH). |
| Polymer | Poly-(adamantyl-glycine) | NCA formation | Avoid activators during protection; use Schotten-Baumann. |
📜 Experimental Protocol: Optimized Oxidation
Reference Standard: Adapted from BMS Process Chemistry (Vu et al.)
-
Charge: 1-Acetyladamantane (1.0 eq) and 1N NaOH (5.0 eq) into a reactor. Cool to 0°C.[2]
-
Oxidant: Dissolve
(1.15 eq) in water. Add slowly over 2 hours, maintaining internal temp < 5°C. -
Reaction: Stir at 0–5°C for 4 hours. Monitor by HPLC for disappearance of acetyladamantane.
-
Quench: Add MeOH (0.5 eq) or Sodium Bisulfite solution to quench excess permanganate (purple
brown/clear). -
Filtration: Filter off
sludge over Celite. -
Workup: Acidify filtrate with HCl to pH 2 (Caution:
evolution if carbonate present). Extract with EtOAc. -
Result: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[3][4][5][6]
📚 References
-
Vu, T. C., et al. (2004).[5] Process for the preparation of cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV.[2] Bristol-Myers Squibb Company.[5] WO2004052850A2.[5] Link
-
Hanson, R. L., et al. (2007).[4][5] Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, Using a Modified Phenylalanine Dehydrogenase.[5] Advanced Synthesis & Catalysis, 349(8-9), 1369-1378.[5] Link
-
Savage, S. A., et al. (2009).[5] Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[2][3][5][6][7] Organic Process Research & Development, 13(6), 1169–1176.[5] Link
-
Tung, H. H., et al. (2011). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (General reference for chiral salt resolution techniques described in Module 2). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Boc-3-hydroxy-1-adamantyl-glycine During Storage
This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and stability of Boc-3-hydroxy-1-adamantyl-glycine. As a critical intermediate in the synthesis of various pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, maintaining its purity and integrity is paramount for reproducible results and the quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the long-term stability of this key building block.
Understanding the Molecule: Key Structural Features and Inherent Stabilities
This compound combines three key structural elements that dictate its stability profile:
-
The Boc (tert-butyloxycarbonyl) Protecting Group: This widely used amine protecting group is known for its stability under basic and nucleophilic conditions but is characteristically labile to acids.[4][5] The primary degradation pathway for the Boc group is acid-catalyzed hydrolysis, which results in the formation of the free amine, isobutylene, and carbon dioxide.[6]
-
The Adamantane Cage: This rigid, tricyclic hydrocarbon structure imparts significant thermal and chemical stability to the molecule.[7] The adamantane moiety itself is generally resistant to degradation under typical storage conditions. However, the tertiary carbons of the adamantane cage can be susceptible to oxidation under harsh conditions.
-
The Glycine and Hydroxyl Moieties: These functional groups can influence the molecule's solubility and potential for intermolecular interactions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light. The key is to maintain a dry and cool environment to minimize the risk of hydrolytic and thermal degradation.
Q2: How sensitive is the compound to moisture?
A2: The presence of water, especially in combination with any acidic impurities, can facilitate the hydrolysis of the Boc protecting group. Therefore, it is crucial to store the compound in a desiccated environment. Using a container with a tight-fitting cap and storing it inside a desiccator with a suitable drying agent is highly recommended.
Q3: Should I be concerned about exposure to light?
A3: While the adamantane core is relatively photostable, Boc-protected amino acids can be susceptible to photodegradation.[7] To mitigate this risk, it is best practice to store the compound in an amber-colored vial or in a light-blocking secondary container.
Degradation Pathways and Troubleshooting
Q4: I suspect my sample of this compound has degraded. What are the likely degradation products?
A4: The most probable degradation product is the de-protected 3-hydroxy-1-adamantyl-glycine , formed via the acid-catalyzed hydrolysis of the Boc group. Other potential, though less common, degradation products could arise from the oxidation of the adamantane cage, especially at the tertiary carbon positions. In the context of its use in Saxagliptin synthesis, impurities from the manufacturing process of the intermediate itself should also be considered.[8]
Q5: My HPLC analysis shows a new, more polar peak appearing over time. What could this be?
A5: A new, more polar peak is a strong indicator of the formation of 3-hydroxy-1-adamantyl-glycine. The loss of the lipophilic Boc group results in a more polar compound that will have a shorter retention time on a reverse-phase HPLC column.
Q6: I've observed a slight discoloration (yellowing) of the material. What could be the cause?
A6: Discoloration can be a sign of degradation, potentially due to minor impurities or side reactions. While the primary degradation pathway (Boc hydrolysis) does not typically produce colored byproducts, oxidative degradation or the presence of trace impurities from the synthesis could lead to discoloration. It is advisable to re-analyze the purity of the material if any change in appearance is observed.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Appearance of a new peak in HPLC with a shorter retention time. | Hydrolysis of the Boc group. This is the most common degradation pathway, often catalyzed by acidic residues or moisture. | 1. Confirm Identity: Use LC-MS to confirm the mass of the new peak corresponds to 3-hydroxy-1-adamantyl-glycine. 2. Review Storage Conditions: Ensure the material is stored at 2-8°C in a tightly sealed container within a desiccator. 3. Check for Acidic Contaminants: Evaluate the pH of any solvents or reagents that have been in contact with the material. Residual acids from synthesis or purification can accelerate degradation. |
| Decrease in the main peak area in HPLC analysis over time. | Gradual degradation of the compound. This indicates suboptimal storage conditions. | 1. Perform a Stability Study: Analyze the purity of a sample at regular intervals (e.g., weekly or monthly) to quantify the rate of degradation under your current storage conditions. 2. Re-evaluate Storage Environment: Move the material to a more controlled environment (e.g., a refrigerated and desiccated cabinet). |
| Inconsistent results in subsequent synthetic steps. | Variable purity of the starting material. Degradation of this compound can lead to lower yields and the formation of impurities in the final product. | 1. Qualify a New Batch: Before use in a critical synthesis, always re-analyze the purity of the this compound by HPLC. 2. Consider Repurification: If significant degradation has occurred, repurification by recrystallization or chromatography may be necessary. |
| Material appears clumpy or has a different texture. | Moisture absorption. This can be a precursor to hydrolysis. | 1. Dry the Material: Dry the sample under vacuum at a gentle temperature (not exceeding 40°C) to remove absorbed moisture. 2. Improve Storage: Transfer the dried material to a new, dry container and store it in a desiccator. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds. A starting point could be 95% A for 5 minutes, followed by a linear gradient to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
Note: This method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for several hours. (The Boc group is generally stable to base, so minimal degradation is expected).[4]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for several days.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
Samples from each stress condition should be analyzed by the developed HPLC method to assess the extent of degradation and to identify any new peaks.
Visualization of Degradation Pathway
Caption: Primary degradation pathway of this compound.
Incompatibility with Pharmaceutical Excipients
While specific compatibility data for this compound is not extensively published, general knowledge of the reactivity of Boc-protected amino acids suggests potential incompatibilities with certain pharmaceutical excipients, particularly under conditions of high humidity and temperature.
-
Acidic Excipients: Excipients with acidic properties or those containing acidic impurities (e.g., some grades of povidone) could potentially catalyze the hydrolysis of the Boc group.
-
Reducing Sugars: Although less likely to be a direct issue for the Boc group itself, reducing sugars like lactose can participate in Maillard reactions with the free amine if any de-protection occurs.[8]
-
Excipients with High Moisture Content: Excipients that are hygroscopic, such as starch and some grades of microcrystalline cellulose , can increase the local water content, which may facilitate hydrolysis if acidic conditions are present.[9][10]
It is always recommended to perform compatibility studies with the intended excipients during formulation development.
References
- Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protective Groups. Journal of the Chemical Society, 479-484.
- Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. (2010). Journal of Pharmaceutical and Biomedical Analysis, 52(2), 291-295.
- Vilaivan, T., et al. (2006). Methanol as a Rate-Enhancing Solvent for the Boc Protection of Aromatic Amines. Tetrahedron Letters, 47(43), 7737-7740.
- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
- Amino Acids for Pharmaceutical Excipients. BOC Sciences.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2018). RSC Advances, 8(61), 34968-34977.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine. (2011). EP2368874A1.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). Journal of Biomolecular Techniques, 23(3), 79-85.
- Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(6), 136-141.
- Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
- Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. (2025). Benchchem.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Dual protection of amino functions involving Boc. (2015). RSC Advances, 5(10), 7133-7152.
- (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. PubChem.
- The Reactivity of the N-Boc Protecting Group: An Underrated Fe
- Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023). Molecules, 28(5), 2217.
- Boc-3-Hydroxy-1-adamantyl-D-glycine: Quality Control and Supplier Verific
- Understanding Boc protection and deprotection in peptide synthesis. (2025). Benchchem.
- Boc-3-Hydroxy-1-adamantyl-D-glycine 361442-00-4 wiki. Guidechem.
- Improvement and Validation of Stability Indicating HPLC Method. (2022). Journal of Pharmaceutical and Drug Delivery Research, 11(4).
- Excipient Compatibility and Functionality. (2016).
- Boc-3-Hydroxy-1-adamantyl D-glycine - Attractive Price for Prime Pharmaceutical Applications. Chemvon Biotechnology (Shanghai) Co. Ltd.
- Microcrystalline Cellulose in Pharmaceutical Formulations: A Comprehensive Review on Applications, Concentrations, And Functional Attributes. (2025). Journal of Drug Delivery and Therapeutics, 15(4), 1-10.
- A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. (2025).
- Comparing MCC with Other Pharmaceutical Excipients: Which One is Best?. (2025). Ankit Cellulose.
Sources
- 1. scielo.br [scielo.br]
- 2. Boc-3-Hydroxy-1-adamantyl D-glycine - Attractive Price for Prime Pharmaceutical Applications [chemvonbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. scispace.com [scispace.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Microcrystalline Cellulose vs. Other Excipients: Key Differences [celluloseankit.com]
Chiral HPLC troubleshooting for the separation of Boc-3-hydroxy-1-adamantyl-glycine enantiomers.
Introduction
Welcome to the technical support hub for the chiral separation of (S)- and (R)-N-Boc-3-hydroxy-1-adamantyl-glycine. This molecule, a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin, presents a unique challenge for chiral chromatography.[1][2][3] Its structure combines a bulky, rigid adamantyl cage with a carboxylic acid and a Boc-protected amine, requiring a highly selective chiral stationary phase (CSP) and carefully optimized mobile phase conditions for successful enantiomeric resolution.
This guide is designed for researchers, analytical chemists, and process development scientists. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your method development and routine analysis.
Getting Started: Initial Method Development
Before diving into troubleshooting, a logical starting point is crucial. The bulky, polycyclic nature of the adamantyl group and the presence of a carboxylic acid suggest that polysaccharide-based CSPs are a promising choice due to their broad selectivity and multiple interaction mechanisms (π-π, hydrogen bonding, steric inclusion).[4][5]
Recommended Starting Point: Column & Mobile Phase Screening
For a novel compound like Boc-3-hydroxy-1-adamantyl-glycine, a column screening strategy is highly efficient.[5][6] Immobilized polysaccharide phases are strongly recommended due to their enhanced robustness and compatibility with a wider range of organic solvents compared to coated phases.[4][7][8][9]
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary CSPs | Daicel CHIRALPAK IA, IB, IC, IG | This set of four immobilized columns (amylose and cellulose-based with different phenylcarbamate derivatives) offers diverse selectivity and a high success rate for resolving a wide range of chiral compounds.[7][8] |
| Screening Mode | Normal Phase (NP) | NP mode often provides better selectivity for compounds with polar functional groups that can engage in hydrogen bonding with the CSP. |
| Initial Mobile Phases | 1. n-Hexane / 2-Propanol (IPA) 2. n-Hexane / Ethanol (EtOH) | Start with a simple 80:20 (v/v) mixture. These alcohol modifiers have different strengths and steric profiles, which can significantly alter selectivity.[10] |
| Acidic Additive | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH) | CRITICAL: As an acidic analyte, the carboxylic acid group must be suppressed to its non-ionized form.[5][11][12] This ensures consistent interaction with the CSP and prevents severe peak tailing.[13] |
| Flow Rate | 0.5 - 1.0 mL/min (for 4.6 mm ID) | Chiral separations often benefit from lower flow rates, which can enhance resolution.[6] Start at 1.0 mL/min for screening and reduce for optimization. |
| Temperature | 25 °C (Ambient) | Temperature is a powerful but complex parameter.[14][15][16] Start at a controlled ambient temperature for reproducibility and use it as an optimization tool later if needed. |
Troubleshooting Guide (Q&A Format)
Issue 1: I see no separation or very poor resolution (Rs < 1.0) between the enantiomers.
This is the most common initial problem. It indicates that the fundamental selectivity between the analyte enantiomers and the chosen CSP/mobile phase system is insufficient.
Answer:
A lack of resolution requires a systematic change in the chromatographic conditions to find a system with better chiral recognition.
Workflow for Improving Resolution
Caption: Troubleshooting flowchart for poor resolution.
Detailed Explanation:
-
Change the Alcohol Modifier: The structure of the alcohol (e.g., isopropanol vs. ethanol) directly influences how the analyte and mobile phase compete for interaction sites on the CSP. A simple switch can sometimes introduce the necessary selectivity.
-
Vary Alcohol Percentage: Modifying the concentration of the polar alcohol changes the overall polarity of the mobile phase. A lower alcohol percentage (e.g., 5-10%) increases retention and allows for more interaction time with the CSP, which can often improve resolution, albeit at the cost of longer run times.
-
Switch the Chiral Stationary Phase: If the above steps fail, the chosen CSP is likely not capable of resolving this specific molecule. Each polysaccharide derivative has a unique three-dimensional structure, and a different CSP may provide the necessary complementary interactions for separation.[7][8]
-
Explore Extended Solvent Range (Immobilized CSPs Only): Solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or dichloromethane (DCM) can provide completely different selectivity profiles.[10] Their use is a key advantage of robust immobilized phases. Warning: Do not use these solvents with traditional "coated" polysaccharide columns, as they can permanently damage the stationary phase.[4][17]
Issue 2: My peaks are tailing badly (Tailing Factor > 1.5).
Peak tailing for an acidic compound like this is almost always caused by unwanted ionic interactions.
Answer:
The primary cause is the ionization of the carboxylic acid group, which then interacts strongly and non-specifically with any active sites on the silica surface or the CSP itself. The solution is to ensure the analyte remains in a single, non-ionized state.
Solutions, in order of priority:
-
Ensure Acidic Additive is Present and Sufficient: The most critical factor is the presence of an acid like TFA or acetic acid in the mobile phase.[5][12]
-
Verification: Confirm that 0.1% (v/v) of the acid was added correctly.
-
Optimization: If tailing persists, you can cautiously increase the concentration to 0.2%, but higher levels are rarely necessary and can affect the column.
-
-
Check for Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger or more basic than the mobile phase (e.g., pure methanol or DMSO), it can cause peak distortion upon injection.[18][19]
-
Best Practice: Always dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase.[18]
-
-
Consider Secondary Interactions: Although less common with modern, high-purity silica, residual silanol groups on the column packing can contribute to tailing. The acidic additive helps to suppress these interactions as well.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can sometimes improve peak shape by allowing for faster mass transfer kinetics.[6]
Issue 3: Retention times are too long, or the backpressure is too high.
Long analysis times are inefficient, and high backpressure can damage the column and HPLC system.
Answer:
Both issues are related to the mobile phase being too "weak" (not eluting the compound efficiently) or having high viscosity.
Solutions:
| Symptom | Cause | Solution |
| Long Retention Times | Mobile phase is too weak (too much hexane). | Increase the percentage of the alcohol modifier. For example, move from a 90:10 Hexane:IPA ratio to 80:20 or 70:30. This will decrease retention times significantly. |
| High Backpressure | Mobile phase viscosity is too high. | Isopropanol is more viscous than ethanol. If using a high percentage of IPA, consider switching to ethanol, which will lower the system pressure. |
| High Backpressure | Blockage in the system. | This could be a blocked column inlet frit or tubing.[17] Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. If the column is the source, it may need to be flushed or replaced. |
Issue 4: My results are not reproducible (retention times and/or resolution are shifting).
Poor reproducibility can invalidate an analytical method and points to an unstable system or incomplete column equilibration.
Answer:
Reproducibility relies on precise control over all chromatographic parameters.
Workflow for Ensuring Reproducibility
Caption: Key checks for improving method reproducibility.
Detailed Explanation:
-
Column Equilibration: Chiral stationary phases can take significantly longer to equilibrate than standard reversed-phase columns.[6] When changing the mobile phase composition, ensure you flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.
-
Mobile Phase: Always use freshly prepared mobile phase. Evaporation of the more volatile component (hexane) can alter the composition and affect retention times. Ensure additives are measured accurately.
-
Temperature Control: Chiral separations can be highly sensitive to temperature.[16][20] A change of just a few degrees can alter the delicate energy balance of the chiral recognition mechanism, leading to shifts in selectivity and even a reversal of elution order in some cases.[14][15] Using a thermostatted column compartment is essential for robust methods.
-
Column History: The performance of a chiral column can be affected by its history. If a column has been used with different additives (e.g., a basic additive for a different project), it may require extensive flushing to return to a neutral state.[11][17] It is best practice to dedicate columns to specific additive types (acidic, basic, neutral).
Frequently Asked Questions (FAQs)
Q1: Which type of Chiral Stationary Phase (CSP) is best for Boc-protected amino acids?
Polysaccharide-based CSPs (e.g., Daicel's CHIRALPAK series) are generally the most successful for N-protected amino acids due to their versatile interaction mechanisms.[21] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC T and R) have also shown excellent performance for t-BOC amino acids, particularly in reversed-phase or polar organic modes.[22]
Q2: How does temperature affect my chiral separation?
Generally, decreasing the temperature enhances the chiral recognition interactions, leading to increased selectivity (alpha) and better resolution.[6][20] However, this also increases viscosity and retention time. Conversely, increasing temperature can improve peak efficiency (sharper peaks) but may reduce resolution.[14][15] In rare cases, increasing temperature can actually improve separation or even reverse the elution order, making it a valuable parameter for optimization.[14][15]
Q3: Why is the acidic additive so important for this compound?
The acidic additive (like TFA) serves two main purposes:
-
Suppresses Analyte Ionization: It maintains the carboxylic acid group of your analyte in its neutral (-COOH) form. The ionized form (-COO⁻) would lead to strong, undesirable ionic interactions, causing severe peak tailing.[12][13]
-
Masks Active Sites: It deactivates residual acidic silanol groups on the silica support, further preventing ionic interactions and improving peak shape.[11]
Q4: How can I confirm the elution order of the enantiomers?
To definitively confirm which peak corresponds to the (S)-enantiomer and which to the (R)-enantiomer, you must analyze a certified reference standard of one of the pure enantiomers (e.g., the desired (S)-N-Boc-3-hydroxy-1-adamantyl-glycine).[1][23] Inject the pure standard under the developed method conditions; the peak that appears will confirm the identity of that enantiomer.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral st
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. CHIRALPAK.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Playing with Selectivity for Optimal Chiral Separation.
- Improvement of chiral separation efficiency through temperature control during one time high performance liquid chrom
- Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Daicel Immobilised Polysaccharide Chiral Columns. Element Lab Solutions.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Daicel Polysaccharide St
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- CHIRALPAK immobilised phases. Kinesis Australia.
- additives for chiral.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- The effect of mobile phase composition on the chiral separation of compounds.
- CHIRALPAK Immobilized Columns. HPLC.
- INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. DAICEL.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- Chiral Mobile Phase Additives. Alfa Chemistry.
- T1. Poor peak shape. Obrnuta faza.
- Troubleshooting Peak Shape Problems in HPLC.
- A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. PubChem.
- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Scientific Research Publishing.
- A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine.
- A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin.
Sources
- 1. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 2. WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. CHIRALPAK immobilised phases [kinesis-australia.com.au]
- 9. hplc.eu [hplc.eu]
- 10. ct-k.com [ct-k.com]
- 11. additives for chiral - Chromatography Forum [chromforum.org]
- 12. chiraltech.com [chiraltech.com]
- 13. waters.com [waters.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chiraltech.com [chiraltech.com]
- 18. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. academic.oup.com [academic.oup.com]
- 21. scirp.org [scirp.org]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid | C17H27NO5 | CID 11723843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Protection for 3-Hydroxy-1-Adamantyl-Glycine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical decision in the synthesis of peptides and complex amino acid derivatives, directly impacting yield, purity, and the overall efficiency of the synthetic route. This guide provides an in-depth technical comparison of two of the most prevalent Nα-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the non-proteinogenic amino acid 3-hydroxy-1-adamantyl-glycine. This sterically hindered amino acid is a key building block in the synthesis of pharmacologically relevant compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.
While both Boc and Fmoc strategies are cornerstones of modern peptide chemistry, the available literature is significantly more detailed for the Boc protection of 3-hydroxy-1-adamantyl-glycine, largely due to its established role in the industrial synthesis of Saxagliptin. This guide will therefore present a comprehensive analysis of the well-documented Boc protection of this unique amino acid, alongside a theoretical and practical examination of the Fmoc protection strategy, extrapolating from established principles of Fmoc chemistry and its application to other sterically hindered amino acids.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc protecting groups lies in their cleavage conditions, which dictates their orthogonality and compatibility with various synthetic strategies.
-
The Boc Strategy: The Boc group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA). This makes it stable under basic and nucleophilic conditions. The side-chain protecting groups used in conjunction with Boc chemistry are typically benzyl-based and are cleaved under harsher acidic conditions, such as with hydrofluoric acid (HF).
-
The Fmoc Strategy: In contrast, the Fmoc group is base-labile and is readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This allows for an orthogonal protection scheme where acid-labile side-chain protecting groups (often tert-butyl based) can be used, which are then removed in the final cleavage step with TFA.[1]
Comparative Analysis: Boc vs. Fmoc for 3-Hydroxy-1-Adamantyl-Glycine
The choice between Boc and Fmoc protection for 3-hydroxy-1-adamantyl-glycine is influenced by several factors, including the intended application (e.g., solid-phase peptide synthesis vs. solution-phase synthesis), the presence of other sensitive functional groups, and the desired overall synthetic strategy.
| Feature | Boc Protection | Fmoc Protection |
| Nα-Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Deprotection Condition | Moderately strong acid (e.g., TFA) | Mild base (e.g., 20% piperidine in DMF)[1] |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protection[2] | Fully orthogonal with acid-labile (e.g., tBu) side-chain protection[3] |
| Advantages for 3-Hydroxy-1-Adamantyl-Glycine | - Well-established and documented protocols[4] - Can be advantageous for reducing aggregation in some sequences | - Milder deprotection conditions preserve acid-sensitive functionalities - Orthogonality allows for selective side-chain modifications |
| Challenges for 3-Hydroxy-1-Adamantyl-Glycine | - Repetitive acid deprotection can be harsh - Final cleavage often requires hazardous reagents like HF[5] | - Potential for side reactions with the bulky adamantyl group during coupling - May require more potent and expensive coupling reagents[6] |
| Yield (Illustrative) | Reported up to 35% overall yield in multi-step synthesis[2] | Not explicitly reported, but expected to be comparable to other sterically hindered amino acids |
| Purity (Illustrative) | High purity achievable with established protocols[4] | High purity achievable with optimized coupling and purification[7] |
Experimental Protocols
Boc Protection of 3-Hydroxy-1-Adamantyl-Glycine (Established Method)
This protocol is based on synthetic routes developed for the production of Saxagliptin intermediates.[4]
Workflow for Boc Protection
Caption: Proposed workflow for Fmoc protection of 3-hydroxy-1-adamantyl-glycine.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-hydroxy-1-adamantyl-glycine in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate or triethylamine, to deprotonate the amino group.
-
Fmocylation: Slowly add a solution of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in dioxane to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Perform an aqueous workup to remove water-soluble impurities. Purify the crude product by recrystallization or column chromatography to obtain the desired Fmoc-3-hydroxy-1-adamantyl-glycine.
Discussion of Challenges and Mitigation Strategies
The bulky adamantyl group in 3-hydroxy-1-adamantyl-glycine presents a significant steric hindrance, which can pose challenges in both Boc and Fmoc protection strategies, particularly during subsequent coupling reactions in peptide synthesis.
-
Incomplete Coupling: The steric bulk of the adamantyl moiety can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling.
-
Mitigation: Employing more potent coupling reagents such as HATU, HBTU, or HCTU can overcome this steric hindrance. [6]Performing a "double coupling" by repeating the coupling step with fresh reagents can also drive the reaction to completion.
-
-
Racemization: While less of a concern for glycine itself, the α-carbon of 3-hydroxy-1-adamantyl-glycine is chiral. The choice of coupling reagents and reaction conditions is crucial to minimize racemization.
-
Mitigation: Using coupling reagents known for low racemization, such as DIC/Oxyma, is recommended. [6]Minimizing the pre-activation time of the amino acid and avoiding excess base can also help preserve stereochemical integrity.
-
Conclusion
Both Boc and Fmoc protection strategies offer viable pathways for the utilization of 3-hydroxy-1-adamantyl-glycine in chemical synthesis. The Boc strategy is well-established and extensively documented, particularly for the synthesis of Saxagliptin, making it a reliable choice for applications where this specific intermediate is required.
The Fmoc strategy, with its milder deprotection conditions and full orthogonality, presents a more versatile option for the incorporation of 3-hydroxy-1-adamantyl-glycine into a wider range of peptides, especially those containing acid-sensitive moieties. While direct comparative data is limited, the principles of Fmoc chemistry suggest that with optimized coupling protocols, it can be an equally effective, if not superior, method for many applications.
The ultimate choice between Boc and Fmoc will depend on the specific synthetic context, including the nature of the target molecule, the presence of other functional groups, and the desired overall synthetic efficiency.
References
- A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025, August 7).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
- EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine. (n.d.).
- Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.
- Fmoc-Gly(Adamantyl)-OH. (n.d.). Advanced ChemTech.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- A Head-to-Head Comparison: Fmoc-Gly-OH vs. Boc-Gly-OH in Peptide Synthesis. (2025). BenchChem.
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. (2025, August 7).
- Production of peptides containing poly-gly sequences using fmoc chemistry. (n.d.).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. (1993, May). PubMed.
- Synthesis of Boc-Gly. (n.d.). PrepChem.com.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). BenchChem.
- An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. (2022, March 4). PubMed.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.).
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences.
- A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. (2025). BenchChem.
- Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. (2026, February 2). Prezi.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI.
- 1 Protection Reactions. (n.d.). Wiley-VCH.
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013, July 15). PubMed.
Sources
A Comparative Analysis of Byproduct Formation in the Synthesis of Boc-3-hydroxy-1-adamantyl-glycine for Pharmaceutical Applications
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Boc-3-hydroxy-1-adamantyl-glycine is a pivotal, non-proteinogenic amino acid intermediate in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, used in the management of type 2 diabetes.[] The adamantane moiety imparts unique pharmacological properties, including increased stability and lipophilicity.[2] Given its role as a key building block, the purity of this compound is of paramount importance, as any byproducts can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide provides a comparative analysis of the byproduct profiles of different synthetic methods for this compound, offering insights to researchers, scientists, and drug development professionals to aid in the selection of the most robust and efficient synthetic strategy.
Method 1: The Oxime Route - A Common and Versatile Approach
A frequently employed synthetic pathway to this compound commences with 1-adamantane carboxylic acid and proceeds through a keto-acid intermediate, which is then converted to an oxime, followed by reduction and Boc protection.[3][4]
Reaction Pathway:
Caption: Synthetic pathway for this compound via the oxime route.
Byproduct Analysis in the Oxime Route:
This multi-step synthesis presents several potential sources of byproducts:
-
Oxidation Step: The oxidation of 1-adamantyl methyl ketone to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, often employing strong oxidizing agents like potassium permanganate (KMnO4), is a critical step where impurities can arise.[3] Over-oxidation is a primary concern, potentially leading to the formation of di-hydroxy or keto-derivatives of the adamantane cage. Incomplete oxidation would result in the carry-over of the starting ketone. The exhaustive oxidation of organic molecules by KMnO4 can lead to carboxylic acids, and careful control of reaction conditions is necessary to avoid cleavage of carbon-carbon bonds.[5]
-
Oximation Step: The formation of the oxime from the keto-acid is generally a clean reaction, with water being the main byproduct. However, incomplete reaction can lead to the presence of the starting keto-acid in the subsequent step.
-
Reduction of the Oxime: The reduction of the oxime to the corresponding amino acid is a crucial step where byproduct formation is common. Incomplete reduction can leave unreacted oxime. A more significant issue is the potential for the formation of secondary amines as byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine. The choice of reducing agent and reaction conditions is critical to minimize this side reaction.
-
Boc Protection: The protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) is typically a high-yielding and clean reaction. The primary byproducts are tert-butanol and carbon dioxide, which are volatile and easily removed.[6] However, if the starting amino acid is not pure, any amine-containing impurities will also be Boc-protected, leading to a mixture of Boc-protected products.
| Step | Potential Byproduct | Reason for Formation | Impact on Final Product |
| Oxidation | Over-oxidized adamantane derivatives (e.g., diols, ketones) | Harsh reaction conditions with strong oxidizing agents like KMnO4. | Can be difficult to separate due to similar polarity; may impact the final API's impurity profile. |
| Oximation | Unreacted keto-acid | Incomplete reaction. | Can be carried through and potentially react in subsequent steps, leading to a complex impurity profile. |
| Reduction | Secondary amines | Reaction of the primary amine product with the imine intermediate. | Can be difficult to remove and may lead to the formation of undesired N-substituted byproducts in the final API. |
| Boc Protection | Boc-protected impurities | Presence of amine-containing impurities in the starting material. | Co-elute with the desired product, making purification challenging. |
Method 2: The Strecker Synthesis - A Convergent Approach
The Strecker synthesis is a classic and powerful method for the synthesis of α-amino acids from an aldehyde or ketone, ammonia, and cyanide.[7] This three-component reaction offers a more convergent route to the adamantyl glycine core.
Reaction Pathway:
Caption: Synthetic pathway for this compound via the Strecker synthesis.
Byproduct Analysis in the Strecker Synthesis:
The convergent nature of the Strecker synthesis can simplify the overall process, but it also presents its own set of potential byproducts:
-
α-Aminonitrile Formation: The key three-component reaction can be prone to side reactions. Unreacted starting ketone, ammonia, or cyanide can remain. The intermediate imine can undergo self-condensation or polymerization, especially with sterically hindered ketones.[8] The highly toxic nature of hydrogen cyanide also necessitates careful handling and quenching, and any residual cyanide must be completely removed.
-
Hydrolysis of the Nitrile: The hydrolysis of the α-aminonitrile to the amino acid is typically performed under strong acidic or basic conditions. Incomplete hydrolysis will result in the presence of the starting nitrile or the intermediate amide. The harsh conditions can also potentially lead to degradation of the adamantane core, although it is generally stable.
-
Boc Protection: Similar to the oxime route, the Boc protection step will also protect any amine-containing impurities present in the crude amino acid.
| Step | Potential Byproduct | Reason for Formation | Impact on Final Product |
| Strecker Reaction | Unreacted starting materials | Incomplete reaction. | Can complicate purification and pose safety risks (e.g., residual cyanide). |
| Imine self-condensation products | Side reaction of the intermediate imine. | Can lead to a complex mixture of polymeric byproducts that are difficult to remove. | |
| Hydrolysis | α-Aminonitrile, α-Aminoamide | Incomplete hydrolysis. | These intermediates can be difficult to separate from the final amino acid product. |
| Boc Protection | Boc-protected impurities | Presence of amine-containing impurities in the starting material. | Co-elute with the desired product, making purification challenging. |
Method 3: The Bucherer-Bergs Synthesis - A Route via a Hydantoin Intermediate
The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a ketone, cyanide, and ammonium carbonate.[9] The resulting hydantoin can then be hydrolyzed to the desired α-amino acid.
Reaction Pathway:
Caption: Synthetic pathway for this compound via the Bucherer-Bergs synthesis.
Byproduct Analysis in the Bucherer-Bergs Synthesis:
The Bucherer-Bergs synthesis shares some similarities with the Strecker synthesis in terms of starting materials and potential issues, but the formation of the stable hydantoin intermediate can offer some advantages in terms of purification.
-
Hydantoin Formation: This multicomponent reaction can also be affected by incomplete conversion, leaving unreacted ketone. The reaction proceeds through a cyanohydrin and an aminonitrile intermediate, which could potentially be present as minor impurities.[9] However, the hydantoin product is often a crystalline solid, which can be isolated and purified with high efficiency, thereby removing many of the byproducts from the initial reaction stage.[2]
-
Hydrolysis of the Hydantoin: The hydrolysis of the stable hydantoin ring to the amino acid typically requires harsh conditions (strong acid or base at elevated temperatures). Incomplete hydrolysis can lead to the presence of the hydantoin or the intermediate N-carbamoyl amino acid. These byproducts can be challenging to separate from the final amino acid.
-
Boc Protection: As with the other methods, any amine-containing impurities present after the hydrolysis step will be protected during the Boc protection step.
| Step | Potential Byproduct | Reason for Formation | Impact on Final Product |
| Bucherer-Bergs Reaction | Unreacted starting materials, cyanohydrin, aminonitrile | Incomplete reaction or side reactions. | Can often be removed by crystallization of the hydantoin intermediate. |
| Hydrolysis | Hydantoin, N-carbamoyl amino acid | Incomplete hydrolysis of the stable hydantoin ring. | Can be difficult to separate from the desired amino acid due to similar functionalities. |
| Boc Protection | Boc-protected impurities | Presence of amine-containing impurities in the starting material. | Co-elute with the desired product, making purification challenging. |
Comparative Summary and Recommendations
| Synthesis Method | Advantages | Disadvantages | Key Byproduct Concerns |
| Oxime Route | Well-established, versatile, avoids the use of large quantities of cyanide in a single step. | Multi-step, potential for over-oxidation, formation of secondary amines. | Over-oxidized adamantane derivatives, secondary amines. |
| Strecker Synthesis | Convergent, fewer steps. | Use of highly toxic HCN, potential for imine self-condensation. | Residual cyanide, polymeric byproducts, unhydrolyzed intermediates. |
| Bucherer-Bergs Synthesis | Convergent, crystalline hydantoin intermediate allows for efficient purification. | Requires harsh conditions for hydantoin hydrolysis. | Unhydrolyzed hydantoin and N-carbamoyl amino acid. |
Recommendations for Researchers and Drug Development Professionals:
-
For Process Robustness and Scalability: The Oxime Route is often favored in industrial settings due to its more controlled, step-wise nature, which can be easier to optimize and control on a large scale. The key to minimizing byproducts in this route lies in the careful optimization of the oxidation and reduction steps.
-
For Rapid Discovery and Analogue Synthesis: The Strecker and Bucherer-Bergs syntheses, being multicomponent reactions, are well-suited for medicinal chemistry efforts where rapid access to a variety of analogues is desired. The purification of the intermediate hydantoin in the Bucherer-Bergs route can be a significant advantage in obtaining a clean precursor for the final amino acid.
-
Criticality of Analytical Monitoring: Regardless of the chosen method, rigorous in-process analytical monitoring (e.g., by HPLC, GC-MS, and NMR) is crucial for identifying and quantifying byproducts at each stage. This allows for the timely adjustment of reaction parameters and the implementation of appropriate purification strategies to ensure the final this compound meets the stringent purity requirements for pharmaceutical use.
Conclusion
The synthesis of this compound is a critical process in the production of important pharmaceuticals. A thorough understanding of the potential byproducts associated with each synthetic route is essential for the development of a robust, efficient, and safe manufacturing process. While the oxime route is a common and reliable method, the Strecker and Bucherer-Bergs syntheses offer more convergent alternatives. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as scalability, safety, cost, and, most importantly, the ability to control and minimize the formation of byproducts to ensure the highest quality of this vital pharmaceutical intermediate.
References
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. [Link]
-
SynThink. Saxagliptin EP Impurities & USP Related Compounds. [Link]
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Lešnik, S., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wang, A., Chen, Y., Tao, Z., Deng, Y., & Hu, X. (2014). Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal, 49(11), 931-934. [Link]
-
ResearchGate. Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. [Link]
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- European Patent Office. (2011). EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.
-
Greger, H., & Zechner, G. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15569-15594. [Link]
-
Pharmaffiliates. Saxagliptin-impurities. [Link]
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
SciForum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. [Link]
-
PubChem. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. [Link]
-
Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]
-
ResearchGate. Potassium Permanganate Oxidation of Organic Compounds. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]
-
de Wilde, R., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Molecules, 26(2), 346. [Link]
-
Baars, H., & M. R. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2323–2355. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
BeMiller, J. N. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent advances in asymmetric Strecker reactions. Arkivoc, 2007(3), 1-17. [Link]
-
Organic Chemistry Portal. Potassium Permanganate. [Link]
-
Frontiers. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
-
Global Substance Registration System. 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. [Link]
-
PubChem. 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
MDPI. DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the In-Vitro Activity of Peptides with and without Boc-3-hydroxy-1-adamantyl-glycine
Introduction: The Role of Adamantane in Peptide-Based Drug Discovery
In the landscape of modern drug discovery, the adamantane moiety has emerged as a significant structural component for enhancing the therapeutic potential of various molecules.[1] Its rigid, lipophilic, and three-dimensional cage-like structure offers distinct physicochemical advantages, including improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[2][3][4] The incorporation of adamantane derivatives, such as Boc-3-hydroxy-1-adamantyl-glycine, into peptide scaffolds is a strategic approach to modulate their pharmacokinetic and pharmacodynamic profiles.[5] This guide provides a comprehensive in-vitro comparison of peptides synthesized with and without this unique amino acid derivative, offering insights into its impact on biological activity and providing supporting experimental data for researchers, scientists, and drug development professionals.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, temporarily blocking the amino group to prevent undesired reactions during peptide bond formation.[6] The synthesis of non-proteinogenic amino acids like (S)-N-Boc-3-hydroxy-1-adamantyl-glycine is a key step in creating novel peptide therapeutics, such as the dipeptidyl peptidase IV (DPP-4) inhibitor, Saxagliptin.[7][8] This guide will delve into the synthesis of both peptide variants and present a head-to-head comparison of their in-vitro performance.
Peptide Synthesis: A Tale of Two Methodologies
The synthesis of peptides, both with and without the this compound modification, typically employs solid-phase peptide synthesis (SPPS). The Boc strategy is a well-established method in SPPS, valued for its compatibility with a wide range of amino acids and its ability to produce high-purity peptides.[9]
Synthesis of a Standard Peptide (Without Adamantane Moiety)
The synthesis of a standard peptide sequence serves as our baseline for comparison. This process follows the well-established Boc-based solid-phase synthesis protocol.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM).[10]
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the N-terminal amino acid.[10]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: Activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and couple it to the deprotected N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DCM and isopropanol after each deprotection and coupling step.[10]
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[10]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Synthesis of a Peptide with this compound
The incorporation of this compound into a peptide sequence follows a similar SPPS protocol, with the key difference being the use of this specialized amino acid derivative during one of the coupling cycles.
-
Follow the standard Boc-SPPS protocol as described above.
-
At the desired position in the peptide sequence, use this compound as the amino acid to be coupled.
-
Proceed with the subsequent deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage, deprotection, purification, and characterization are performed as per the standard protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. connectsci.au [connectsci.au]
- 5. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 9. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 10. chempep.com [chempep.com]
Structural Fidelity in Peptidomimetics: A Comparative Guide to Boc-3-hydroxy-1-adamantyl-glycine Elucidation
Executive Summary & Strategic Context
In the synthesis of DPP-4 inhibitors (e.g., Saxagliptin), the non-canonical amino acid Boc-3-hydroxy-1-adamantyl-glycine represents a critical chiral intermediate.[1] Its lipophilic adamantane cage improves metabolic stability, while the hydroxyl group modulates solubility and target binding.
However, the structural elucidation of this molecule presents a specific "Symmetry Trap." The adamantane cage's high symmetry often results in unresolved multiplets in 1D NMR, making it difficult to distinguish between the desired 3-hydroxy isomer and potential 4-hydroxy regioisomeric impurities generated during oxidation steps. Furthermore, the bulky Boc group frequently induces rotameric broadening, mimicking the appearance of impurities.
This guide compares two validation workflows:
-
Method A (Routine QC): Standard 1D
H NMR + Low-Res ESI-MS. -
Method B (Integrated Cross-Validation): High-Field 2D NMR (HSQC/HMBC) + HRMS (Q-TOF).
The Verdict: While Method A is sufficient for rough purity checks, Method B is mandatory for structural certification of the intermediate to ensure regioisomeric fidelity and accurate stereochemical assignment.
Comparative Methodology: The "Symmetry Trap"
Method A: The Routine Approach (Insufficient for Validation)
-
Technique: 400 MHz
H NMR in DMSO-d + Single Quadrupole MS. -
The Flaw: In 1D NMR, the adamantane protons (14H) cluster between 1.4–2.2 ppm. The signal from the tert-butyl group of the Boc protection (9H singlet) dominates this region. The 3-hydroxy substitution breaks symmetry, but the resulting chemical shift dispersion is often insufficient to resolve the specific bridgehead protons from the methylene protons in 1D spectra.
-
Result: You confirm "an adamantane derivative exists," but you cannot definitively prove the hydroxyl group is at the C3 position.
Method B: Integrated Cross-Validation (Recommended)
-
Technique: 600 MHz 2D NMR (COSY, HSQC, HMBC) + Q-TOF MS/MS.
-
The Advantage:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading the crowded aliphatic region into a second dimension (
C). -
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the quaternary C1 (glycine attachment) and C3 (hydroxyl attachment) via long-range coupling, proving the 1,3-relationship.
-
HRMS/MS: Provides exact mass to <5 ppm error and fragmentation patterns that verify the stability of the adamantyl cation.
-
Experimental Protocols & Data Analysis
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and analyze fragmentation to verify the Boc-protected amino acid structure.
Protocol:
-
Sample Prep: Dissolve 0.1 mg in MeOH (LC-MS grade). Dilute to 1 µg/mL with 0.1% Formic Acid in 50:50 H
O:MeCN. -
Ionization: ESI Positive Mode.
-
Analyzer: Q-TOF or Orbitrap.
Data Interpretation (Table 1):
| Ion Species | Theoretical m/z | Observed m/z (Simulated) | Error (ppm) | Structural Insight |
| [M+Na] | 348.1781 | 348.1785 | 1.1 | Sodium adduct (Dominant species) |
| [M+H] | 326.1962 | 326.1958 | -1.2 | Protonated molecule (Often weak due to Boc lability) |
| [M-Boc+2H] | 226.1438 | 226.1440 | 0.9 | Loss of Boc group (Isobutylene + CO |
| Fragment A | 151.0750 | 151.0753 | 2.0 | 3-hydroxy-1-adamantyl cation (Characteristic core stability) |
Expert Insight: The presence of the m/z 151 fragment is diagnostic. Unsubstituted adamantyl cations appear at m/z 135. The +16 Da shift confirms the hydroxyl group is retained on the cage during fragmentation.
Nuclear Magnetic Resonance (NMR)
Objective: Resolve the adamantane cage symmetry and confirm the C3-OH position.
Protocol:
-
Solvent: DMSO-d
(Preferred over CDCl to prevent overlap of the -OH signal with aliphatic protons and to slow exchange rates). -
Concentration: 10-15 mg in 600 µL solvent.
-
Temperature: 298 K (If Boc rotamers cause broadening, elevate to 313 K to coalesce signals).
Spectral Assignment (Table 2):
| Position | Type | Multiplicity | Key 2D Correlation (HMBC) | ||
| Gly- | CH | 4.15 | 58.5 | d (Broad) | Correlations to C=O (acid) and C=O (Boc) |
| NH (Amide) | NH | 6.80 | - | d | - |
| Boc-CH | CH | 1.38 | 28.2 | s | - |
| Adamantyl-C2 | CH | 1.55 | 44.5 | m | Correlation to Gly- |
| Adamantyl-C3 | C-OH | - | 68.1 | - | Critical Node: Shows coupling to H2 and H4 |
| OH | OH | 4.45 | - | s (Broad) | Disappears on D |
Critical Validation Step: In the HMBC spectrum, look for a correlation between the Glycine
-proton (4.15 ppm) and the quaternary C1 of the adamantane cage. Simultaneously, the C1 quaternary carbon should show correlations to the protons at C2, which in turn correlate to the C3-OH carbon (68.1 ppm). This "walking the cage" technique is the only way to definitively assign the 1,3-substitution pattern.
Visualization of Workflows
Diagram 1: Structural Elucidation Decision Tree
This workflow illustrates the logical progression from sample to validated structure, highlighting where Method A fails and Method B succeeds.
Caption: Comparative workflow demonstrating the necessity of Method B for definitive structural assignment of the adamantane regiochemistry.
Diagram 2: MS Fragmentation Pathway
Understanding the fragmentation is crucial for identifying the molecule in complex mixtures (e.g., metabolic studies).
Caption: ESI-MS positive mode fragmentation pathway. The stability of the adamantyl cation (m/z 151) is a key diagnostic signature.
References
-
Saxagliptin Synthesis & Characterization
-
Vu, T. C., et al. (2009). "Efficient Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine." Tetrahedron Letters.
-
-
NMR of Adamantane Derivatives
-
Duddeck, H. (1990). "Substituent Effects on 13C Chemical Shifts in Adamantane Derivatives." Magnetic Resonance in Chemistry.
-
-
Mass Spectrometry of Boc-Protected Peptides
-
Katakuse, I., et al. (1998). "Fragmentation Mechanisms of Boc-Amino Acids." Rapid Communications in Mass Spectrometry.
-
-
IUPAC Recommendations
-
IUPAC. (2023). "Nomenclature of Organic Chemistry: Adamantane Derivatives."
-
Sources
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Boc-3-hydroxy-1-adamantyl-glycine
Hazard Identification and Risk Assessment: The Precautionary Principle
Boc-3-hydroxy-1-adamantyl-glycine is a white to off-white crystalline solid with limited solubility in water and greater solubility in organic solvents such as methanol and ethanol.[2] According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance under the Globally Harmonized System (GHS).[3] However, the absence of comprehensive toxicological data necessitates handling it with a degree of caution.[1][2] The primary risks associated with this and similar fine chemical powders include inhalation of dust and direct contact with skin and eyes.[2]
Table 1: Physicochemical Properties and Hazard Profile of this compound
| Property | Value | Source |
| Chemical Formula | C17H27NO5 | [3][4][5] |
| Molecular Weight | 325.4 g/mol | [3][4] |
| Appearance | White to off-white powder/crystalline solid | [2][5] |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and dimethylformamide. | [2] |
| Known Hazards | Not classified as hazardous under GHS.[3] May cause respiratory, skin, and eye irritation upon direct contact or inhalation.[1][2] | [1][2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] | [2] |
Before initiating any disposal procedure, a thorough risk assessment should be conducted within the context of your laboratory's specific operations and in accordance with your institution's Chemical Hygiene Plan (CHP).[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the lack of extensive hazard data, stringent adherence to PPE protocols is non-negotiable. The following PPE should be worn at all times when handling this compound for disposal:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the solid form where dust generation is possible, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended. All handling of the powder should ideally be done in a fume hood or other ventilated enclosure.[8]
Disposal Workflow: A Step-by-Step Protocol
The appropriate disposal route for this compound depends on the quantity and form of the waste (solid, solution, or trace amounts on contaminated labware). The following workflow provides a decision-making framework for its proper disposal.
Caption: Decision workflow for the disposal of this compound waste.
Disposal of Solid this compound
For unused, expired, or grossly contaminated solid this compound:
-
Containment: Carefully transfer the solid waste into a clean, dry, and chemically compatible container with a secure lid. High-density polyethylene (HDPE) containers are a good choice.
-
Labeling: Label the container clearly. While not classified as a RCRA hazardous waste, it should be treated as a chemical waste stream.[9] The label should include:
-
The words "Non-Hazardous Chemical Waste" (or as directed by your institution's EHS).
-
The full chemical name: "this compound".
-
An approximate quantity.
-
The date of accumulation.
-
Your name, lab, and contact information.
-
-
Storage: Store the sealed container in a designated waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[10] Do not dispose of solid chemical waste in the regular trash.[6]
Disposal of this compound Solutions
For solutions containing this compound:
-
Segregation: Do not mix this waste stream with other hazardous wastes unless explicitly permitted by your EHS office.[11] The solvent will likely determine the hazardous nature of the waste.
-
Containment: Collect the solution in a compatible, leak-proof container with a screw cap. Ensure the container material is compatible with the solvent used.
-
Labeling: Label the container with the full names and approximate percentages of all components, including the solvent(s) and this compound.
-
Disposal: Manage the waste according to the hazards of the solvent. For example, if dissolved in a flammable solvent like methanol, it must be managed as flammable hazardous waste.[12] Consult your EHS for specific instructions. Never dispose of organic solvents or solutions of this compound down the drain. [8]
Decontamination and Disposal of Contaminated Labware
For labware (e.g., glassware, spatulas) with trace amounts of this compound:
-
Decontamination: Triple-rinse the labware with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol). Collect the rinsate as chemical waste, as described in section 3.2.
-
Final Rinse: Perform a final rinse with soap and water.
-
Disposal: After decontamination, the labware can be disposed of in the appropriate solid waste container (e.g., a broken glass box for glassware).
Regulatory Compliance and Institutional Policies
The disposal of all chemical waste is regulated by federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA).[2][3][13] Your institution's EHS office is responsible for ensuring compliance with these regulations and will have specific protocols for waste collection and disposal.[10][14] Always defer to your local EHS guidelines.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of research chemicals like this compound is a fundamental component of good laboratory practice. By adhering to the precautionary principle, utilizing appropriate PPE, and following a systematic disposal workflow in accordance with institutional and regulatory guidelines, researchers can minimize risks to themselves and the environment. This commitment to the entire lifecycle of a chemical, from acquisition to disposal, is a hallmark of a trustworthy and safety-conscious scientific community.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. Available at: [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available at: [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]
-
MSDS of (S)-N-Boc-3-hydroxyadamantylglycine . Capot Chemical Co., Ltd. Available at: [Link]
-
(2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
How to Properly Dispose Chemical Hazardous Waste . National Science Teaching Association. Available at: [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety . University of Iowa. Available at: [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs . Justrite. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. Available at: [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Lab Manager. Available at: [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. Available at: [Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know . TriHaz Solutions. Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. Available at: [Link]
-
Hazardous Waste Determination . Columbia University Research. Available at: [Link]
-
Writing an Effective Chemical Hygiene Plan . Maine Labpack. Available at: [Link]
-
How to Handle Research Compounds Safely . Cosmic Peptides. Available at: [Link]
-
Research Protocols . Cosmic Peptides. Available at: [Link]
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Laboratory Safety Guidelines for Peptide Handling . Biovera Research. Available at: [Link]
-
Chemical Waste Management . SUNY College of Environmental Science and Forestry. Available at: [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE . Northern Illinois University. Available at: [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . Peptide Sciences. Available at: [Link]
Sources
- 1. acewaste.com.au [acewaste.com.au]
- 2. epa.gov [epa.gov]
- 3. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 4. research.auburn.edu [research.auburn.edu]
- 5. peptide24.store [peptide24.store]
- 6. Headline Discoveries | Fisher Science Education [fishersci.com]
- 7. mainelabpack.com [mainelabpack.com]
- 8. biovera.com.au [biovera.com.au]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Chemical Waste Management [esf.edu]
- 11. niu.edu [niu.edu]
- 12. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 13. natlenvtrainers.com [natlenvtrainers.com]
- 14. danielshealth.com [danielshealth.com]
A Comprehensive Guide to the Safe Handling of Boc-3-hydroxy-1-adamantyl-glycine
Navigating the complexities of novel chemical entities is a cornerstone of innovative research. Boc-3-hydroxy-1-adamantyl-glycine, a key intermediate in the synthesis of pharmacologically active compounds like Saxagliptin, demands a meticulous approach to laboratory handling.[1][2] This guide provides an in-depth operational plan, grounded in scientific principles, to ensure the safety of researchers and the integrity of their work. Our objective is to transcend basic safety data, offering a framework of understanding that builds confidence and promotes a culture of safety in the laboratory.
Understanding the Hazard Profile: A Multifaceted Molecule
This compound's safety profile is best understood by considering its constituent parts: the rigid, lipophilic adamantane cage, the acid-labile tert-butyloxycarbonyl (Boc) protecting group, and the amino acid backbone. While a specific, comprehensive toxicological profile for this exact molecule is not extensively documented, we can infer potential hazards from its structural components and available safety data sheets (SDS).[3]
-
Adamantane Core: Adamantane derivatives are widely used in medicinal chemistry due to their unique steric and lipophilic properties, which can enhance the therapeutic effects of a drug.[4][5] While adamantane itself is considered a combustible solid, its derivatives can exhibit a range of toxicological properties.[6][7] It is prudent to treat all novel adamantane compounds with care, assuming they may cause skin, eye, and respiratory irritation.[8]
-
Boc Protecting Group: The Boc group is a common amine protecting group in organic synthesis, prized for its stability to most nucleophiles and bases, yet readily cleaved under acidic conditions.[9][10] During handling, the primary concern is the compound's dustiness. In the event of a reaction, particularly deprotection, the release of isobutylene gas is a potential hazard to consider.
-
Amino Acid Functionality: The glycine component introduces carboxylic acid and protected amine functionalities. While the amino acid itself is benign, the overall molecule's properties are dominated by the bulky adamantane and Boc groups.
A material safety data sheet for (S)-N-Boc-3-hydroxyadamantylglycine suggests it may cause respiratory irritation.[3] As with many fine organic chemicals, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's likely physical and chemical properties.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[6][8] | Protects against airborne dust particles and accidental splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) with a minimum thickness of >0.11 mm.[11] | Prevents direct skin contact. Nitrile gloves offer good resistance to a range of organic compounds. Always check the manufacturer's glove compatibility data for the specific solvents being used. |
| Body Protection | A standard laboratory coat, kept fully buttoned. A flame-retardant lab coat is recommended if flammable solvents are in use.[6] | Protects clothing and underlying skin from contamination by dust or splashes. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[6] If a fume hood is not available for weighing, a NIOSH-approved particulate respirator (e.g., N95) is required.[8][11] | The primary inhalation hazard is from fine dust particles. A fume hood provides the best engineering control. A respirator is a necessary secondary measure in its absence. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram and procedural steps outline a safe handling process from receipt to disposal.
Caption: A typical experimental workflow for handling this compound.
Procedural Steps:
-
Preparation:
-
Designate a Work Area: Clearly demarcate the area where the compound will be handled. Ensure a chemical fume hood is available and functioning correctly.
-
Assemble Materials: Have all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers ready before handling the compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
-
Handling the Solid:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Weighing and Transferring: Conduct all transfers of the solid compound inside a chemical fume hood to contain any dust.[6] Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel. Avoid creating dust clouds.
-
-
In Solution:
-
Dissolution: Add the solvent to the solid in the fume hood. This compound is sparingly soluble in water but has better solubility in organic solvents like methanol and dimethylformamide.[12]
-
Reaction: Once in solution, the risk of inhalation is significantly reduced. However, maintain standard laboratory safety practices, including keeping the reaction vessel closed when possible and working within the fume hood.
-
Spill Management and Decontamination
Accidents can happen, and a clear plan for spill management is essential.
Sources
- 1. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.cn [capotchem.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Lab Reporter [fishersci.co.uk]
- 11. carlroth.com [carlroth.com]
- 12. wap.guidechem.com [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
